Auraptene
Descripción
Propiedades
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDDHGSKLOSQFK-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897576 | |
| Record name | Aurapten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Auraptene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
495-02-3 | |
| Record name | Auraptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurapten | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurapten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AURAPTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79I1ZEL2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Auraptene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
| Record name | Auraptene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Occurrence of Auraptene in Nature: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auraptene (7-geranyloxycoumarin) is a naturally occurring prenyloxycoumarin that has garnered significant scientific interest due to its diverse pharmacological activities. As a bioactive monoterpene coumarin, it has been identified in various plant species and has demonstrated anti-inflammatory, neuroprotective, and chemopreventive properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, experimental protocols for its analysis, and visualizations of its known signaling pathways to support further research and drug development endeavors.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Rutaceae family, with Citrus species being the most significant source.[1][3] It is also present in members of the Apiaceae and Compositae families.[3]
The Rutaceae Family: A Primary Reservoir
Within the Rutaceae family, this compound is a characteristic component of many edible fruits and vegetables.[4] Genera such as Citrus and Aegle are notable for their this compound content.[2][3] For instance, it has been isolated from Citrus aurantium (Seville orange) and Aegle marmelos (bael fruit).[2] The peels of citrus fruits, in particular, are a rich source of this compound.[5]
The Apiaceae and Compositae Families
While less concentrated than in Rutaceae, this compound has also been identified in plants of the Apiaceae and Compositae families, broadening the scope of its natural distribution.[3]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly between different species, cultivars, and even different parts of the same plant. The peels of citrus fruits generally contain higher concentrations than the juice sacs.[6] The following tables summarize the quantitative data available in the literature.
| Citrus Species | Plant Part | This compound Concentration (mg/g) | Reference |
| Citrus pseudo-aurantium (Henka mikan) | Juice Sac | 0.23 | [6] |
| Citrus wilsonii (Ichang lemon) | Juice Sac | 0.52 | [6] |
| Citrus hassaku x C. grandis hybrid (Okitsu No. 39) | Juice Sac | 0.14 | [6] |
| Citrus iyo x Poncirus trifoliata hybrid (IyP269) | Peel | 1.49 | [6] |
| Citrus iyo x Poncirus trifoliata hybrid (IyP269) | Juice Sac | 1.73 | [6] |
| Citrus-trifoliate orange hybrids | Peel | 0.51 - 16.57 | [6] |
| Citrus-trifoliate orange hybrids | Juice Sac | 0.15 - 10.32 | [6] |
| Citrus hassaku (Phalsak) | Peel (SFE extract) | Major Compound | [7] |
| Citrus kawachiensis (Kawachi Bankan) | Peel | Exceptionally High | [8] |
| Processed Citrus Product | This compound Concentration | Reference |
| Grapefruit Juice (Brand-named) | ~0.1 mg/100 g | [6] |
| Marmalade | ~0.3 mg/100 g | [6] |
Experimental Protocols for this compound Analysis
The extraction and quantification of this compound from plant matrices are crucial for accurate assessment. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
Extraction of this compound from Plant Material
A general workflow for the extraction of this compound from citrus peels is outlined below.
Caption: General workflow for the extraction of this compound from citrus peels.
Quantification by High-Performance Liquid Chromatography (HPLC)
An analytical strategy for the quantification of this compound typically involves HPLC coupled with spectrophotometric (UV), spectrofluorometric (FL), and/or mass spectrometric (MS) detection.[9]
Methodology Overview:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, FL, or MS).
-
Column: A reversed-phase C18 column is commonly used.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Detection:
-
UV Detection: Monitoring at a wavelength where this compound shows maximum absorbance.
-
Fluorescence Detection: Provides higher sensitivity and selectivity.
-
Mass Spectrometry (MS) Detection: Offers definitive identification and quantification, especially in complex matrices.
-
-
Method Validation: The method should be validated according to international guidelines, assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[9] Successful validations have reported good precision with a relative standard deviation (RSD) of less than 6.9% and high extraction yields exceeding 91%.[9]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cancer.
Anti-inflammatory Signaling
This compound has been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[1]
Caption: this compound's inhibition of LTA-induced inflammatory signaling pathways.
This compound has been observed to reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] It also suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] These effects are mediated, at least in part, through the inhibition of the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway, and by inhibiting the phosphorylation of ERK and JNK in the MAPK pathway.[1]
Anticancer Signaling
The chemopreventive effects of this compound are attributed to its ability to modulate signaling pathways controlling cell growth, apoptosis, and inflammation.[3][11]
Caption: Overview of this compound's modulation of signaling pathways in cancer.
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the mTOR pathway.[7] It also modulates the expression of various cytokines, growth factors, and transcription factors involved in cancer progression.[11] For example, it has been reported to suppress the expression of pro-inflammatory cytokines like IL-6 and IL-1β in the context of colon carcinogenesis.[11]
Neuroprotective Signaling
This compound has demonstrated neuroprotective effects, which may be linked to its anti-inflammatory properties and its ability to modulate signaling pathways involved in neuronal survival and function. It has been shown to suppress the hyperactivation of microglia and astrocytes and the hyperexpression of COX-2 in the brain.[8] Furthermore, this compound can induce the activation of extracellular signal-regulated kinases (ERK1/2), which are involved in synaptic plasticity and memory.[12]
Conclusion
This compound is a promising natural compound with a well-defined distribution in the plant kingdom, particularly within the Rutaceae family. The concentration of this compound in various citrus species and their products has been quantified, with peels being a particularly rich source. Standardized analytical methods, primarily HPLC-based, are available for its accurate quantification. The diverse pharmacological activities of this compound are underpinned by its ability to modulate key signaling pathways involved in inflammation, cancer, and neuroprotection. This comprehensive guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the pharmacological and therapeutic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of this compound content in citrus fruits and their products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Major Compound of Supercritical Fluid Extract of Phalsak (Citrus Hassaku Hort ex Tanaka), Induces Apoptosis through the Suppression of mTOR Pathways in Human Gastric Cancer SNU-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Characterization of Neuroprotective Components from Citrus Peel and Their Application as Functional Food [jstage.jst.go.jp]
- 9. Quantitative evaluation of this compound and umbelliferone, chemopreventive coumarins in citrus fruits, by HPLC-UV-FL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.sciltp.com [media.sciltp.com]
- 11. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Auraptene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auraptene, a naturally occurring monoterpene coumarin ether, has emerged as a compound of significant interest in the scientific community. First isolated from plants of the Citrus and Ferula genera, it has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its molecular signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy}-2H-1-benzopyran-2-one, is characterized by a coumarin core with a geranyloxy substituent at the 7-position.[3] This structural feature is crucial for its biological activity.
Chemical Structure:
Image Source: Wikimedia Commons
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Reference |
| IUPAC Name | 7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy}-2H-1-benzopyran-2-one | [3] |
| Synonyms | 7-Geranyloxycoumarin, Aurapten | [1][4] |
| Molecular Formula | C₁₉H₂₂O₃ | [1] |
| Molecular Weight | 298.38 g/mol | [1] |
| CAS Number | 495-02-3 | [1] |
| Appearance | White to off-white powder/colorless crystals | [4][5] |
| Melting Point | 91 °C | [5] |
| Boiling Point | 455.5 °C (Predicted) | [5] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents.[5] Insoluble in water. | [5] |
| logP (o/w) | 5.690 (Estimated) | [5] |
Pharmacological Activities and Quantitative Data
This compound exhibits a range of biological effects, with its anticancer and anti-inflammatory properties being the most extensively studied. The following tables summarize key quantitative data from various in vitro studies.
Anticancer Activity
This compound has demonstrated cytotoxic and antiproliferative effects against a variety of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference |
| MCF7 | Breast Cancer | 36 | 48 h | [6][7] |
| MCF7 | Breast Cancer | 21.66 | 72 h | [6][7] |
| MGC-803 | Gastric Cancer | 0.78 ± 0.13 - 10.78 ± 1.83 | Not Specified | [1][2] |
| HT-29 | Colorectal Cancer | ~10 | Not Specified | [1][2] |
| HT-116 | Colorectal Cancer | ~10 | Not Specified | [1][2] |
| Raji | Burkitt's Lymphoma | 18 | Not Specified | [8][9] |
Anti-inflammatory and Other Activities
Beyond its anticancer effects, this compound also modulates inflammatory responses and other cellular processes.
| Activity | Assay/Model | IC₅₀ Value (µM) | Reference |
| Inhibition of Epstein-Barr Virus Activation | TPA-induced in Raji cells | 18 | [8][9] |
| Inhibition of Superoxide Generation | TPA-induced in HL-60 cells | ~50 | [8][9] |
Key Experimental Protocols
This section provides detailed methodologies for experiments commonly used to characterize the properties of this compound.
Isolation of this compound from Citrus Peel (Supercritical CO₂ Extraction)
This protocol is based on a patented method for the efficient and environmentally friendly extraction of this compound.
Workflow for this compound Isolation:
Caption: Supercritical CO₂ extraction workflow for this compound.
Methodology:
-
Preparation of Plant Material: Fresh citrus peels are thoroughly washed and dried. The dried peels are then crushed into a fine powder to increase the surface area for extraction.
-
Supercritical Fluid Extraction:
-
The powdered citrus peel is packed into the extraction vessel of a supercritical fluid extractor.
-
Supercritical carbon dioxide is used as the solvent. The extraction parameters are set as follows:
-
Temperature: 50-80 °C
-
Pressure: 200-400 bar
-
CO₂ Flow Rate: ≥ 2 L/hour
-
-
The extraction is carried out for a period of 2 to 4 hours.[10] A co-solvent such as methanol or ethanol can be added to enhance the extraction efficiency.[10]
-
-
Collection and Purification: The extract containing this compound is collected from the separator. Further purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay:
Caption: General workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7][11]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1-200 µM).[6][7] Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest this compound dose.
-
Incubation: The plate is incubated for the desired time periods (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.[12] The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can elucidate the effect of this compound on signaling pathways.
Methodology:
-
Cell Lysis: Cells treated with this compound are harvested and washed with ice-cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to extract the total protein.[13] The cell lysate is then centrifuged to pellet the cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of the lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then loaded onto an SDS-polyacrylamide gel. Electrophoresis is performed to separate the proteins based on their molecular weight.[14]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of the antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-ERK) overnight at 4°C.[16] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] The band intensities can be quantified using densitometry software.
Molecular Signaling Pathways
This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways involved in its anticancer activity.
Induction of Apoptosis
This compound promotes apoptosis in cancer cells through the intrinsic pathway.
Caption: Apoptotic signaling cascade initiated by this compound.
This compound induces apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[1]
Inhibition of Proliferation and Survival Pathways
This compound can also inhibit signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: this compound's inhibitory effects on key cell proliferation pathways.
Studies have shown that this compound can inhibit the Akt/mTOR and ERK1/2 signaling pathways, both of which are central to cell growth, proliferation, and survival.[1][2] Furthermore, it can activate the tumor suppressor protein p53, leading to cell cycle arrest.[1][2]
In Vivo Studies
The therapeutic potential of this compound has been evaluated in several preclinical animal models.
-
Colon Carcinogenesis: In a study using an azoxymethane (AOM)-induced colon carcinogenesis model in F344 rats, dietary administration of this compound significantly inhibited the development of aberrant crypt foci, which are precursors to colon cancer.[1][2]
-
Skin Carcinogenesis: In a two-stage skin carcinogenesis model in ICR mice, topical application of this compound significantly reduced tumor incidence and multiplicity.[8][9]
-
Hepatic Fibrosis: this compound has been shown to protect against thioacetamide (TAA)-induced hepatic fibrosis in mice by activating the farnesoid X receptor (FXR), which plays a role in bile acid homeostasis and inflammation.[17]
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a diverse range of biological activities. Its ability to induce apoptosis and inhibit key pro-survival signaling pathways in cancer cells, coupled with its anti-inflammatory and hepatoprotective effects, makes it an attractive candidate for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of this compound. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more advanced preclinical models.
References
- 1. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]
- 3. A Review of this compound as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of this compound as an Anticancer Agent [ouci.dntb.gov.ua]
- 5. This compound, 495-02-3 [thegoodscentscompany.com]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Citrus Coumarin, Inhibits 12‐0‐Tetradecanoylphorbol‐13‐acetate‐induced Tumor Promotion in ICR Mouse Skin, Possibly through Suppression of Superoxide Generation in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. KR101651952B1 - Extraction method of this compound from Citrus rind - Google Patents [patents.google.com]
- 11. Antiproliferative Effects of Different Concentrations of this compound on MCF7 Cancer Cell Line [mejc.sums.ac.ir]
- 12. broadpharm.com [broadpharm.com]
- 13. origene.com [origene.com]
- 14. addgene.org [addgene.org]
- 15. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Hepatoprotection of this compound from peels of citrus fruits against thioacetamide-induced hepatic fibrosis in mice by activating farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Auraptene in Citrus Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract: Auraptene (7-geranyloxycoumarin), a prominent monoterpene coumarin found in citrus plants, has attracted significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and chemopreventive properties. Understanding its biosynthesis is critical for metabolic engineering, enhancing its production in natural sources, and developing novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in Citrus species, detailing the enzymatic steps from the primary metabolite L-phenylalanine to the final specialized product. It includes quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for enzyme assays and quantification, and a review of the signaling pathways known to regulate its synthesis.
The this compound Biosynthetic Pathway
The synthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and transitions into a specialized branch of coumarin metabolism. The pathway can be divided into two major stages: the formation of the coumarin backbone (umbelliferone) and the subsequent prenylation to yield this compound.
Stage 1: Biosynthesis of Umbelliferone (7-Hydroxycoumarin)
The formation of the core coumarin structure, umbelliferone, originates from the aromatic amino acid L-phenylalanine, which is produced via the shikimate pathway.
-
Deamination of L-Phenylalanine: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a committed step, channeling carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites[1][2].
-
Aromatic Ring Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase (CYP73 family), to yield p-coumaric acid[3][4][5].
-
Coenzyme A Ligation: The carboxyl group of p-coumaric acid is activated by 4-Coumarate-CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-coumaroyl-CoA. This step is essential for the subsequent ring-modifying reactions[6].
-
Ortho-Hydroxylation and Lactonization: The key step in forming the coumarin ring is the 2'-hydroxylation of p-coumaroyl-CoA, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) . The resulting 2'-hydroxy-p-coumaroyl-CoA intermediate is unstable and undergoes a spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form umbelliferone[6][7][8]. In some plants, a Coumarin Synthase (COSY) can facilitate this lactonization, particularly in the absence of light[6].
Stage 2: Prenylation of Umbelliferone to this compound
The final step confers the characteristic geranyloxy side chain to the umbelliferone scaffold.
-
Geranylation: An Aromatic O-Prenyltransferase (PT) , specifically a geranyltransferase, catalyzes the transfer of a geranyl moiety from the donor molecule Geranyl Pyrophosphate (GPP) to the 7-hydroxyl group of umbelliferone, forming an ether linkage and yielding this compound[9][10][11][12]. This reaction is a key branching point, leading to the formation of a diverse array of prenylated coumarins in citrus.
Below is a diagram illustrating the complete biosynthetic pathway.
Quantitative Data
Quantitative analysis is essential for understanding metabolic flux and for engineering efforts. This section summarizes key kinetic parameters of the biosynthetic enzymes and the concentration of this compound in various citrus tissues.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
Note: Kinetic data for some enzymes are derived from homologous proteins in other plant species due to limited availability of fully characterized citrus enzymes.
| Enzyme | Substrate(s) | Source Organism | Apparent Km (µM) | Apparent Vmax | Reference |
| PAL | L-Phenylalanine | Pyrus bretschneideri | 11.2 - 13.9 | - | [13] |
| C4H | trans-Cinnamic acid | Glycine max (Soybean) | 2.74 - 6.44 | 0.13 - 56.4 nmol/min/mg | [5][14] |
| C2'H | p-Coumaroyl-CoA | Peucedanum praeruptorum | Not Determined | Not Determined | [7][8] |
| Aromatic PT | Geranyl Diphosphate (GPP) | Citrus limon | 9 | Not Determined | [11][12][15] |
| Bergaptol (Coumarin) | Citrus limon | 140 | Not Determined | [11][12][15] |
Table 2: this compound Concentration in Citrus Species
| Citrus Species / Hybrid | Tissue | This compound Concentration (mg/g fresh weight) | Reference |
| Citrus-Poncirus Hybrids | Peel | 0.51 - 16.57 | - |
| Citrus-Poncirus Hybrids | Juice Sac | 0.15 - 10.32 | - |
| C. wilsonii (Ichang lemon) | Juice Sac | 0.52 | - |
| C. pseudo-aurantium | Juice Sac | 0.23 | - |
| C. iyo-Poncirus Hybrid | Peel | 1.49 | - |
| C. iyo-Poncirus Hybrid | Juice Sac | 1.73 | - |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound and for the characterization of the key terminal enzyme, aromatic prenyltransferase.
Quantification of this compound and Umbelliferone by HPLC
This protocol is based on validated methods for the simultaneous quantification of this compound and its precursor in citrus fruit extracts[16][17][18][19].
A. Sample Extraction:
-
Homogenize 1 g of fresh citrus tissue (peel or juice sac) with 10 mL of methanol.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet two more times.
-
Pool the methanol extracts and evaporate to dryness under a vacuum.
-
Re-dissolve the dried extract in 1 mL of mobile phase for HPLC analysis. Filter through a 0.45 µm syringe filter.
B. HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatography system with UV/Vis Diode Array (DAD) and/or Fluorescence (FLD) detectors.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: Linear gradient from 30% to 80% B
-
20-25 min: 80% B
-
25-30 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV (DAD): Monitor at 320 nm for this compound and umbelliferone.
-
Fluorescence (FLD): Excitation at 325 nm, Emission at 390 nm for umbelliferone (highly sensitive).
-
-
Quantification: Calculate concentrations based on a standard curve generated from pure this compound and umbelliferone standards. The method should be validated for linearity, precision (RSD < 6.9%), and recovery (>91%)[16][17].
The workflow for this quantification is visualized below.
In Vitro Assay for Aromatic Prenyltransferase Activity
This protocol is adapted from methods used to characterize coumarin-specific prenyltransferases from Citrus limon[9][11][12][15].
A. Enzyme Preparation (Microsomal Fraction):
-
Harvest fresh flavedo (outer peel) from citrus fruit and freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors).
-
Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction, containing membrane-bound enzymes like prenyltransferases.
-
Gently resuspend the pellet in a minimal volume of the extraction buffer. This is the crude enzyme source.
B. Enzyme Assay Reaction:
-
Set up the reaction mixture in a total volume of 200 µL:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂ (required cofactor)
-
1 mM DTT
-
200 µM Umbelliferone (prenyl acceptor substrate, dissolved in DMSO)
-
200 µM Geranyl Pyrophosphate (GPP) (prenyl donor substrate)
-
50 µL of the microsomal enzyme preparation.
-
-
Incubate the reaction at 30°C for 1 to 4 hours.
-
Stop the reaction by adding 200 µL of ethyl acetate.
-
Vortex vigorously to extract the products, then centrifuge to separate the phases.
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in methanol for analysis by HPLC or LC-MS to identify and quantify the this compound product.
-
Negative Controls: Perform parallel reactions omitting the enzyme, GPP, or umbelliferone to ensure the detected product is the result of enzymatic activity.
Regulation of this compound Biosynthesis
The production of this compound, as part of the broader phenylpropanoid pathway, is tightly regulated by both developmental cues and environmental stresses. Coumarins often function as phytoalexins, and their synthesis is induced as a plant defense mechanism.
Key Regulatory Factors:
-
Phytohormones: The signaling molecules jasmonic acid (JA) and salicylic acid (SA) are central to plant defense responses.[20][21][22] Elicitation with methyl jasmonate (MeJA) has been shown to up-regulate the expression of coumarin biosynthetic genes, including C2'H[7][8]. The interaction between SA and JA pathways is often antagonistic but allows the plant to fine-tune its defense strategy against different types of pathogens and herbivores[23][24].
-
Transcription Factors (TFs): The expression of biosynthetic genes is controlled by specific TFs. In pathways related to coumarin synthesis, members of the MYB , bHLH , and WRKY families are known to play crucial roles.[25][26][27][28] These TFs bind to cis-regulatory elements in the promoters of genes like PAL, C4H, and 4CL, coordinating their expression in response to internal and external signals.
-
Biotic and Abiotic Stress: Pathogen attack, insect herbivory, wounding, UV light, and nutrient deficiency can all induce the expression of genes in the coumarin pathway, leading to the accumulation of defensive compounds like this compound[25][26]. For instance, C4H expression in orange flavedo is strongly induced by wounding[29].
The regulatory network is complex, with significant crosstalk between different signaling branches. A simplified model of this regulation is presented below.
References
- 1. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 3. Trans-cinnamate 4-monooxygenase - Wikipedia [en.wikipedia.org]
- 4. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]
- 6. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 7. Identification and functional characterization of a p-coumaroyl CoA 2'-hydroxylase involved in the biosynthesis of coumarin skeleton from Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantitative evaluation of this compound and umbelliferone, chemopreventive coumarins in citrus fruits, by HPLC-UV-FL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methods Applied to this compound: A Mini Review [sciltp.com]
- 19. Quantitative Evaluation of this compound and Umbelliferone, Chemopreventive Coumarins in Citrus Fruits, by HPLC-UV-FL-MS [ricerca.unich.it]
- 20. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Effects of Salicylic Acid and Methyl Jasmonate Treatments on Flavonoid and Carotenoid Accumulation in the Juice Sacs of Satsuma Mandarin In Vitro [mdpi.com]
- 24. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Characterization of a Citrus R2R3-MYB Transcription Factor that Regulates the Flavonol and Hydroxycinnamic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. MYB transcription factors in Peucedanum Praeruptorum Dunn: the diverse roles of the R2R3-MYB subfamily in mediating coumarin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Multifaceted Pharmacological Landscape of 7-Geranyloxycoumarin: A Technical Guide
An in-depth exploration of the molecular mechanisms and therapeutic potential of 7-geranyloxycoumarin (Auraptene), a promising natural compound with diverse pharmacological activities.
Introduction
7-Geranyloxycoumarin, also known as this compound, is a naturally occurring monoterpene coumarin found predominantly in plants of the Rutaceae family, such as citrus fruits.[1] This bioactive compound has garnered significant attention within the scientific community for its broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, hepatoprotective, and antimicrobial effects.[2][3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of 7-geranyloxycoumarin, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
Anticancer Properties
7-Geranyloxycoumarin has demonstrated significant potential as an anticancer agent, both as a standalone therapy and in combination with conventional treatments like radiotherapy.[7][8] Its cytotoxic effects have been observed in various cancer cell lines, including gastric, prostate, breast, and colon cancer.[3][4][7][8] The primary mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.
Mechanism of Action: Induction of Apoptosis
7-Geranyloxycoumarin promotes apoptosis in cancer cells by influencing the expression of critical regulatory genes. A consistent finding across multiple studies is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in cell death.
Furthermore, 7-geranyloxycoumarin has been shown to upregulate the tumor suppressor protein p53.[8] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The compound also downregulates the expression of Cyclin D1 (CCND1), a protein crucial for cell cycle progression, thereby inhibiting cancer cell proliferation.[8]
dot
Figure 1: Signaling pathway of 7-geranyloxycoumarin-induced apoptosis.
Synergistic Effects with Radiotherapy
A significant aspect of 7-geranyloxycoumarin's anticancer potential is its ability to enhance the efficacy of ionizing radiation (IR).[3][8] Pre-treatment of cancer cells with this compound has been shown to significantly increase their sensitivity to radiation, leading to enhanced cell death.[7][8] This radiosensitizing effect is attributed to the same apoptotic mechanisms, suggesting that 7-geranyloxycoumarin primes the cancer cells for radiation-induced damage. Notably, it does not appear to enhance the cytotoxicity of certain chemotherapeutic drugs like 5-fluorouracil or cisplatin.[7]
Quantitative Data on Anticancer Activity
| Cell Line | Treatment | Concentration/Dose | Effect | Reference |
| MKN45 (Gastric Adenocarcinoma) | 7-Geranyloxycoumarin | Time- and dose-dependent | Induced toxic effects and apoptosis. | [7] |
| MKN45 (Gastric Adenocarcinoma) | 7-Geranyloxycoumarin + Ionizing Radiation | - | Significant increase in the effectiveness of radiation. | [7] |
| PC3 (Prostate Cancer) | 7-Geranyloxycoumarin (AUR) + Ionizing Radiation (IR) | - | Enhanced toxicity of IR and increased number of apoptotic cells. | [8] |
| PC3 (Prostate Cancer) | 7-Geranyloxycoumarin (AUR) + Ionizing Radiation (IR) | - | Significant overexpression of p53 and BAX; significant downregulation of BCL2, GATA6, and CCND1. | [8] |
Anti-inflammatory and Hepatoprotective Properties
Beyond its anticancer effects, 7-geranyloxycoumarin exhibits notable anti-inflammatory and hepatoprotective activities.[2][5] These properties are particularly relevant in the context of metabolic disorders and liver diseases.
Modulation of Lipid Metabolism
In vitro and in vivo studies have demonstrated that 7-geranyloxycoumarin can normalize lipid abnormalities.[2] In obese rats, dietary administration of this compound led to a dose-dependent reduction in abdominal white adipose tissue weight and hepatic triglyceride levels.[2] This effect is mediated, at least in part, by the enhancement of fatty acid β-oxidation in the liver. 7-Geranyloxycoumarin increases the activities of carnitine palmitoyltransferase and peroxisomal β-oxidation, key processes in the breakdown of fatty acids.[2] It also enhances the expression of acyl-CoA oxidase, the rate-limiting enzyme in peroxisomal β-oxidation.[2]
dot
Figure 2: Mechanism of 7-geranyloxycoumarin in hepatic lipid metabolism.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of 7-geranyloxycoumarin and its derivatives. A related compound, 7-geranyloxycinnamic acid, has been shown to protect neuronal cells from hydrogen peroxide (H2O2)-induced apoptosis, a key factor in neurodegenerative diseases.[9][10][11] Pre-treatment with this compound significantly improved the viability of differentiated SH-SY5Y neuroblastoma cells exposed to oxidative stress.[9]
Antimicrobial Activity
7-Geranyloxycoumarin and other coumarin derivatives have been investigated for their antimicrobial properties.[6][12][13] While research in this area is ongoing, initial findings suggest that these compounds may have potential as antibacterial and antifungal agents.[5][14]
Experimental Protocols
Synthesis of 7-Geranyloxycoumarin
7-Geranyloxycoumarin is typically synthesized through a reaction between 7-hydroxycoumarin and trans-geranyl bromide.[3][7]
dot
Figure 3: Synthesis workflow for 7-geranyloxycoumarin.
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Plate cells (e.g., MKN45) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 7-geranyloxycoumarin for specified time periods (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for a period that allows for color development.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis (Flow Cytometry with Annexin V and Propidium Iodide)
-
Cell Treatment: Treat cells with 7-geranyloxycoumarin as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Gene Expression Analysis (Quantitative Polymerase Chain Reaction - qPCR)
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for target genes (e.g., P53, BCL2, BAX, CCND1) and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
7-Geranyloxycoumarin is a promising natural compound with a remarkable range of pharmacological activities. Its potent anticancer effects, particularly its ability to induce apoptosis and sensitize cancer cells to radiotherapy, warrant further investigation for its potential clinical application. The compound's beneficial effects on lipid metabolism and its neuroprotective and antimicrobial properties further broaden its therapeutic potential.
Future research should focus on elucidating the detailed molecular targets of 7-geranyloxycoumarin, conducting comprehensive preclinical in vivo studies to evaluate its efficacy and safety, and exploring novel drug delivery systems to enhance its bioavailability and therapeutic index. The development of this multifaceted natural product could lead to novel therapeutic strategies for a variety of diseases.
References
- 1. 7-Geranyloxycoumarin | CymitQuimica [cymitquimica.com]
- 2. Effects of citrus this compound (7-geranyloxycoumarin) on hepatic lipid metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis and Antibacterial Activity of 5-Geranyloxy-7-hydroxycoumarin and Murrayacoumarin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-geranyloxycoumarin enhanced radiotherapy effects on human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves [ouci.dntb.gov.ua]
- 11. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Coumarin Triazoles as Potential Antimicrobial Agents [mdpi.com]
The Multifaceted Biological Activities of Auraptene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auraptene (7-geranyloxycoumarin), a prominent monoterpene coumarin found in Citrus aurantium (bitter orange) and other citrus species, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, oncology, and neurobiology, facilitating further investigation into the therapeutic potential of this natural compound.
Core Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological effects, primarily centered around its anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4][5] These activities are underpinned by its ability to modulate a variety of intracellular signaling pathways, regulate gene expression, and interact with key enzymatic targets.
Anticancer Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: this compound promotes programmed cell death by modulating the expression of key apoptosis-related proteins. It has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[2] This is often accompanied by the activation of caspases, such as caspase-3 and caspase-9, which are critical executioners of the apoptotic cascade.[2]
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase.[2]
-
Inhibition of Signaling Pathways: this compound has been found to interfere with crucial signaling pathways that drive cancer cell growth and survival, including the mTOR and PI3K/Akt pathways.[1][6]
-
Anti-Metastatic Effects: this compound can inhibit the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate metastasis.[1][7]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. This compound exerts potent anti-inflammatory effects through several mechanisms:
-
Inhibition of Pro-inflammatory Mediators: this compound can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][8] It also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[8][9]
-
Modulation of Inflammatory Signaling Pathways: A primary mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of inflammation, and its inhibition by this compound leads to a broad suppression of the inflammatory response. Additionally, this compound can modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[10]
Neuroprotective Effects
Emerging evidence highlights the neuroprotective potential of this compound, making it a compound of interest for neurodegenerative diseases:
-
Reduction of Oxidative Stress: this compound has been shown to decrease lipid peroxidation and increase the levels of endogenous antioxidants like glutathione (GSH) in brain tissue, thereby protecting neurons from oxidative damage.[3][5]
-
Anti-inflammatory Action in the Brain: By inhibiting microglial activation and the expression of inflammatory mediators like COX-2 in astrocytes, this compound can quell neuroinflammation, a key contributor to neuronal damage in conditions like cerebral ischemia.[8]
-
Improved Cognitive Function: In animal models of vascular dementia, oral administration of this compound has been shown to improve spatial memory performance.[3][5]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data from various studies on the biological activity of this compound.
| Table 1: Anticancer Activity of this compound (IC50 Values) | |||
| Cancer Cell Line | Assay | Exposure Time | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48h | 36[11] |
| MCF-7 (Breast Cancer) | MTT | 72h | 21.66[11] |
| MGC-803 (Gastric Cancer) | Not Specified | Not Specified | 0.78 ± 0.13 - 10.78 ± 1.83[1] |
| Jurkat T (Leukemia) | Not Specified | Not Specified | 16.5 µg/mL[12] |
| Table 2: Neuroprotective Effects of this compound in a Rat Model of Vascular Dementia | ||
| Parameter | Treatment Group | Observation |
| Spatial Memory (Morris Water Maze) | This compound (4, 8, 25 mg/kg, oral) | Significantly decreased escape latency time[3] |
| Oxidative Stress (Brain Tissue) | This compound | Decreased malondialdehyde (MDA), increased glutathione (GSH)[3][5] |
| Neuronal Protection | This compound | Protected cerebrocortical and hippocampus neurons against ischemia[3][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to assess the biological activity of this compound.
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1-200 µM) and a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) for 24, 48, and 72 hours.[11][14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration.
Apoptosis Detection by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. In early apoptotic cells, where the membrane is still largely intact but DNA fragmentation has begun, PI can enter after fixation and permeabilization, revealing a sub-G1 peak in a DNA content histogram, which is indicative of apoptotic cells with fragmented DNA.
Protocol:
-
Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for 48 and 72 hours.[11]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells is determined by quantifying the sub-G1 peak in the DNA histogram.[15]
Western Blot Analysis of Protein Expression
Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, Akt) or apoptosis (e.g., Bax, Bcl-2).
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65) overnight at 4°C.[7][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: this compound-induced apoptosis through Bcl-2 family and caspases.
Caption: A typical workflow for investigating this compound's bioactivity.
Conclusion
This compound, a natural compound isolated from Citrus aurantium, presents a compelling profile of biological activities with significant therapeutic potential. Its well-documented anti-cancer, anti-inflammatory, and neuroprotective effects, mediated through the modulation of multiple key cellular and molecular targets, underscore its importance as a lead compound for drug discovery and development. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and offering detailed experimental frameworks to guide future investigations into the multifaceted pharmacological properties of this compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]
- 3. Neuroprotective and memory enhancing effects of this compound in a rat model of vascular dementia: Experimental study and histopathological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits migration, invasion and metastatic behavior of human malignant glioblastoma cells: An in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 12. media.tghn.org [media.tghn.org]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Antiproliferative Effects of Different Concentrations of this compound on MCF7 Cancer Cell Line [mejc.sums.ac.ir]
- 15. researchgate.net [researchgate.net]
Auraptene: A Technical Guide to its Discovery, Historical Research, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auraptene, a natural monoterpene coumarin ether, has emerged as a significant subject of scientific inquiry due to its diverse pharmacological properties. First isolated from the peels of citrus fruits, this compound has demonstrated a range of biological activities, most notably in the realm of cancer chemoprevention and anti-inflammatory effects. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions to support ongoing research and drug development efforts.
Discovery and Historical Research
First Isolation and Early Characterization
The discovery of this compound dates back to the 1930s, with its first isolation from a Citrus species credited to Komatsu and his colleagues in 1930. This initial work laid the foundation for subsequent investigations into the chemical nature and biological potential of this novel compound. Early research focused on its structural elucidation, a critical step in understanding its function.
Structural Elucidation
The definitive chemical structure of this compound as 7-geranyloxycoumarin was established through meticulous spectroscopic analysis. Key contributions in this area were made by Chatterjee and her collaborators in 1967. Their work, detailed in Tetrahedron Letters, employed techniques such as ultraviolet (UV) and infrared (IR) spectroscopy to characterize the molecule. The UV spectrum of this compound showed absorption maxima characteristic of a coumarin nucleus, while the IR spectrum revealed the presence of a lactone ring, a key functional group in coumarins. These early spectroscopic studies were instrumental in confirming the precise arrangement of atoms within the this compound molecule.
Quantitative Data
The biological activity of this compound has been quantified in numerous studies, particularly its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound across a range of cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 36 | 48 | [1][2] |
| MCF-7 | Breast Cancer | 21.66 | 72 | [1][2] |
| HeLa | Cervical Cancer | 13.33 (µg/mL) | 24 | [3] |
| HeLa | Cervical Cancer | 13.87 (µg/mL) | 48 | [3] |
| A549 | Lung Cancer | 77.2 | Not Specified | [3] |
| SW480 | Colorectal Cancer | 157.3 | Not Specified | [3] |
| K562 | Leukemia | 105.3 | Not Specified | [3] |
| HT-29 | Colon Cancer | 39 (µg/mL) | Not Specified | [3] |
| KYSE-30 | Esophageal Carcinoma | 76 (µg/mL) | Not Specified | [4] |
| PC3 | Prostate Cancer | Not Specified | Not Specified | [4] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | [4] |
| SNU-1 | Gastric Cancer | Not Specified | Not Specified | [5] |
| Jurkat | T-cell Leukemia | 11 (µg/mL) | Not Specified | [3] |
Table 2: Quantitative Analysis of this compound in Citrus Species
| Citrus Species | Part | This compound Content (mg/g) | Reference |
| Citrus natsudaidai (Natsumikan) | Peel | High | [6] |
| Citrus hassaku (Hassaku orange) | Peel | High | [6] |
| Citrus paradisi (Grapefruit) | Peel | High | [6] |
| Citrus wilsonii (Ichang lemon) | Juice Sacs | 0.52 | [7] |
| Citrus pseudo-aurantium (Henka mikan) | Juice Sacs | 0.23 | [7] |
| C. hassaku x pummelo hybrid | Juice Sacs | 0.14 | [7] |
| Citrus-trifoliate orange hybrids | Peel | 0.51 - 16.57 | [7] |
| Citrus-trifoliate orange hybrids | Juice Sacs | 0.15 - 10.32 | [7] |
| C. iyo x trifoliate orange hybrid | Peel | 1.49 | [7] |
| C. iyo x trifoliate orange hybrid | Juice Sacs | 1.73 | [7] |
Experimental Protocols
Extraction and Isolation of this compound from Citrus Peel
A common method for the extraction and isolation of this compound from citrus peel involves supercritical fluid extraction (SFE) followed by chromatographic purification.
Protocol: Supercritical Carbon Dioxide Extraction of this compound
-
Sample Preparation: Fresh citrus peels are washed, dried, and pulverized to a fine powder.
-
Supercritical Fluid Extraction:
-
The powdered peel is packed into an extraction vessel.
-
Supercritical carbon dioxide (CO2) is used as the primary solvent.
-
Extraction Temperature: Maintained between 50-80°C.
-
Extraction Pressure: Maintained between 200-400 bar.
-
Co-solvent (optional): Ethanol or methanol can be added to the supercritical CO2 to enhance the extraction efficiency.
-
Flow Rate: The flow rate of the supercritical fluid is typically maintained at 2 L/hour or higher.
-
-
Separation and Collection: The extract-laden supercritical fluid is passed through a separator where the pressure and/or temperature is changed, causing the this compound to precipitate out of the solvent.
-
Purification: The crude extract is further purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds like this compound.
Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 200 µM). A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.
Western Blot Analysis of mTOR Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the effect of this compound on the mTOR signaling pathway.
Protocol: Western Blot for mTOR Pathway
-
Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with SDS-PAGE sample buffer, boiled, and then separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the mTOR pathway proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways modulated by this compound.
This compound's Effect on the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][9] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
References
- 1. mTOR Signaling Pathway Poster | Bio-Techne [bio-techne.com]
- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Malignant Properties of Esophageal Stem-Like Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins, furocoumarins and limonoids of Citrus trifoliata and their effects on human colon adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF- κ B/MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Effects of Auraptene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auraptene (7-geranyloxycoumarin) is a natural monoterpene coumarin predominantly isolated from plants of the Rutaceae family, such as citrus fruits.[1][2][3][4] Emerging as a compound of significant interest in oncology, this compound has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[5] In vitro studies have revealed its capacity to modulate critical intracellular signaling pathways that govern cell proliferation, apoptosis, and metastasis.[1][3][4][6][7] This technical guide provides an in-depth overview of the in vitro anticancer effects of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex biological processes involved.
Cytotoxic and Antiproliferative Activity
This compound exhibits significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[1][2] Its efficacy is often dose- and time-dependent. The half-maximal inhibitory concentration (IC50) values, a standard measure of potency, have been determined in numerous studies, highlighting its potential as a broad-spectrum anticancer agent.
Data Presentation: Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Breast Cancer | MCF-7 | 59.7 µM | Not Specified | [8] |
| Breast Cancer | MCF-7 | 36 µM | 48 hours | [8][9] |
| Breast Cancer | MCF-7 | 21.66 µM | 72 hours | [8][9] |
| Gastric Cancer | MGC-803 | 0.78 - 10.78 µM | Not Specified | [1][2] |
| Gastric Cancer | SNU-1 | Not Specified | Not Specified | [1][2] |
| Gastric Cancer | AGS | 78.8 µg/mL | Not Specified | [10] |
| Pancreatic Cancer | PANC | 89.72 µg/mL | Not Specified | [10] |
| Cervical Cancer | HeLa | 13.33 µg/mL | 24 hours | [11] |
| Cervical Cancer | HeLa | 13.87 µg/mL | 48 hours | [11] |
| Melanoma | M4Beu | 17.1 µM | Not Specified | [4] |
| Lung Cancer | A549 | 77.2 µM | Not Specified | [11] |
| Colorectal Cancer | SW480 | 157.3 µM | Not Specified | [11] |
| Leukemia | K562 | 105.3 µM | Not Specified | [11] |
Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell migration and invasion.
Induction of Apoptosis
A key mechanism of this compound's anticancer activity is the induction of apoptosis.[12][13] This is achieved by modulating the expression of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
-
Bcl-2 Family Proteins: this compound has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while up-regulating the expression of pro-apoptotic proteins such as Bax.[1][14][15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[2]
-
Caspase Activation: The compound triggers the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3.[1][2][14] Activated caspase-3 is responsible for the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1][2]
-
p53-Dependent and Independent Pathways: In some cancer cells, this compound's pro-apoptotic effect involves the activation of the p53 tumor suppressor protein.[1][2] However, it can also induce apoptosis through p53-independent mechanisms.[2]
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on MCF-7 breast cancer cells show that this compound can significantly inhibit the S phase of the cell cycle stimulated by IGF-1.[16] This effect is associated with a decrease in the expression of Cyclin D1, a key protein that regulates the G1/S transition.[1][16][17] By arresting cells in the G1/S phase, this compound effectively suppresses DNA replication and cell division.[9]
Inhibition of Metastasis: Migration and Invasion
Metastasis is a critical stage in cancer progression. This compound has been shown to inhibit the migration and invasion of various cancer cells, including cervical, ovarian, and glioblastoma cell lines.[18][19]
-
Matrix Metalloproteinases (MMPs): The primary mechanism for this anti-metastatic effect is the down-regulation and inhibition of the activity of matrix metalloproteinases, specifically MMP-2 and MMP-9.[2][18][19] These enzymes are crucial for degrading the extracellular matrix (ECM), a necessary step for cancer cell invasion.[18]
-
Signaling Pathways: The suppression of MMPs is linked to the modulation of upstream signaling pathways. This compound has been found to decrease the phosphorylation of proteins in the mTOR and JNK pathways, which are known regulators of MMP expression and cell invasion.[19][20]
Caption: this compound inhibits metastasis by suppressing mTOR/JNK and MMPs.
Induction of Ferroptosis
Recent research has uncovered a novel mechanism for this compound's anticancer activity in hepatocellular carcinoma (HCC) cells: the induction of ferroptosis, a form of iron-dependent programmed cell death.[21] this compound treatment leads to an accumulation of total and lipid reactive oxygen species (ROS).[21] Mechanistically, it targets the key ferroptosis defense protein SLC7A11 for ubiquitin-proteasomal degradation, thereby sensitizing HCC cells to ferroptotic death.[21]
Experimental Protocols
Standardized in vitro assays are essential for evaluating the anticancer effects of compounds like this compound. Below are generalized protocols for key experiments based on methodologies cited in the literature.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A2780) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[13][18]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 200 µM) and a vehicle control (e.g., DMSO).[9][12] Incubate for specified time points (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Flow Cytometry with PI or Annexin V Staining)
Flow cytometry is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining (Propidium Iodide - for Sub-G1 Peak):
-
Wash cells with cold PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash again with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
-
Staining (Annexin V/PI - for Apoptotic Stages):
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution and incubate for 15 minutes in the dark at room temperature.[22]
-
-
Data Acquisition and Analysis: Analyze the cells using a flow cytometer. For PI staining, apoptotic cells are identified by the "sub-G1" peak in the DNA histogram.[9] For Annexin V/PI staining, distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins involved in apoptosis, cell cycle, and metastasis signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., Bcl-2, Bax, Caspase-3, Cleaved PARP, p-mTOR, MMP-2) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Caption: A typical experimental workflow to assess this compound's effects.
Conclusion
This compound is a promising natural compound with multifaceted anticancer activities demonstrated in vitro. Its ability to inhibit proliferation, induce apoptosis and ferroptosis, arrest the cell cycle, and suppress metastatic processes in a variety of cancer cell lines underscores its therapeutic potential.[1][2][21] The key mechanisms involve the modulation of the Bcl-2 protein family, activation of the caspase cascade, inhibition of Cyclin D1, and suppression of the mTOR/JNK signaling axis leading to reduced MMP activity.[1][2][16][19] This guide provides a consolidated resource for researchers, summarizing the quantitative effects and outlining the experimental frameworks necessary for further investigation. Future studies, including in vivo models and clinical trials, are warranted to fully elucidate the potential of this compound as an effective agent in cancer therapy.[1][2]
References
- 1. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]
- 3. A Review of this compound as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. A review of the pharmacological and therapeutic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of this compound as an Anticancer Agent [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 10. The antioxidant and selective apoptotic activities of modified this compound-loaded graphene quantum dot nanoparticles (M-AGQD-NP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative Effects of Different Concentrations of this compound on MCF7 Cancer Cell Line [mejc.sums.ac.ir]
- 13. Antiproliferative Effects of Different Concentrations of this compound on MCF7 Cancer Cell Line [journals.sums.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Joining up the scattered anticancer knowledge on this compound and umbelliprenin: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound on IGF-1 Stimulated Cell Cycle Progression in the Human Breast Cancer Cell Line, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Inhibits Migration and Invasion of Cervical and Ovarian Cancer Cells by Repression of Matrix Metalloproteinasas 2 and 9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits migration, invasion and metastatic behavior of human malignant glioblastoma cells: An in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] this compound inhibits migration, invasion and metastatic behavior of human malignant glioblastoma cells: An in vitro and in silico study | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. biotech.illinois.edu [biotech.illinois.edu]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Auraptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auraptene, a prenyloxycoumarin predominantly found in citrus species, has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacological studies, quality control of natural products, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound.[2] These application notes provide detailed protocols for sample preparation and GC-MS analysis of this compound, along with data presentation and visualization of its relevant signaling pathways.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the natural source and the extraction method employed. The following table summarizes quantitative data for this compound from various studies. While some of these results were obtained by HPLC, they provide a valuable reference for expected concentrations in different matrices. A study on citrus fruits reported precision with a relative standard deviation (RSD) of less than 6.9% and extraction yields exceeding 91%.[3][4]
| Sample Matrix | Extraction Method | Analytical Method | This compound Concentration | Reference |
| Pomegranate (Punica granatum L.) seed extracts | Ultrasound-assisted maceration with absolute EtOH | Not Specified | 1.99 ± 0.08 µg/g of dry extract | [2] |
| Bitter Orange (Citrus aurantium) | Not Specified | HPLC | 14-441 µg/g | [4] |
| Grapefruit (Citrus paradisi) | Not Specified | HPLC | 1-18 µg/g | [4] |
| Sweet Orange (Citrus sinensis) | Not Specified | HPLC | 0.1-3.3 µg/g | [4] |
| Lemon (Citrus limon) | Not Specified | HPLC | 0.1-0.3 µg/g | [4] |
| Lime (Citrus aurantifolia) | Not Specified | HPLC | 35-331 µg/g | [4] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is a general guideline and may require optimization based on the specific matrix.
Materials:
-
Plant material (e.g., citrus peel, seeds), dried and powdered
-
Sonicator bath
-
Centrifuge
-
Filter paper or syringe filters (0.22 µm)[6]
-
Rotary evaporator
-
GC vials
Procedure:
-
Weigh approximately 1 gram of the dried, powdered plant material into a clean glass container.
-
Sonicate the mixture for 30 minutes in a sonicator bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted twice more with fresh solvent.
-
Combine the supernatants and filter through a 0.22 µm filter to remove any remaining particulate matter.[6]
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Re-dissolve the dried extract in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 10 µg/mL for GC-MS analysis.
-
Transfer the final solution to a GC vial for analysis.
GC-MS Analysis Protocol
The following parameters are based on established methods for the analysis of coumarins and related compounds and may be optimized for specific instrumentation.[7]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[7]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 150°C
-
Ramp 2: 10°C/min to 300°C, hold for 20 minutes[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[7]
-
Mass Range: m/z 40-550
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Solvent Delay: 3 minutes
Data Analysis:
Identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the peak of interest with that of a certified reference standard. The fragmentation pattern of coumarins under electron ionization typically involves the loss of CO (28 Da) from the pyrone ring.[7] For this compound (Molecular Weight: 298.38 g/mol ), characteristic fragments would be expected, although a full fragmentation pattern from a reference standard is recommended for definitive identification.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, cell growth, and cell death.
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. It can block the phosphorylation of IκB and p65, and subsequently prevent the nuclear translocation of p65.[8][9]
Caption: this compound's inhibition of the NF-κB signaling pathway.
mTOR Signaling Pathway
This compound can induce apoptosis in cancer cells through the suppression of the mTOR signaling pathway.[10] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[11][12]
Caption: this compound's suppression of the mTOR signaling pathway.
Ferroptosis Signaling Pathway
Recent studies have shown that this compound can induce ferroptosis in hepatocellular carcinoma cells by targeting the ubiquitin-proteasomal degradation of SLC7A11.[13][14][15] This leads to a depletion of glutathione (GSH) and an accumulation of lipid reactive oxygen species (ROS), ultimately causing ferroptotic cell death.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative evaluation of this compound and umbelliferone, chemopreventive coumarins in citrus fruits, by HPLC-UV-FL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Coumarin in Teas by GC/MS [zpxb.xml-journal.net]
- 6. mdpi.com [mdpi.com]
- 7. benthamopen.com [benthamopen.com]
- 8. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF- κ B/MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Major Compound of Supercritical Fluid Extract of Phalsak (Citrus Hassaku Hort ex Tanaka), Induces Apoptosis through the Suppression of mTOR Pathways in Human Gastric Cancer SNU-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. origene.com [origene.com]
- 13. Natural Product this compound Targets SLC7A11 for Degradation and Induces Hepatocellular Carcinoma Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.hep.com.cn [journal.hep.com.cn]
- 15. Natural Product this compound Targets SLC7A11 for Degradation and Induces Hepatocellular Carcinoma Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supercritical Fluid Extraction of Auraptene from Citrus Peel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auraptene, a prenyloxycoumarin predominantly found in the peels of various citrus species, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) presents a green and efficient technology for the selective extraction of this compound from citrus peel, a major byproduct of the citrus processing industry. This document provides detailed application notes and protocols for the SFE of this compound, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Supercritical Fluid Extraction of this compound
The following table summarizes the quantitative data from various studies on the supercritical fluid extraction of this compound and other compounds from citrus peels. It is important to note that many studies report the total extraction yield rather than the specific yield of this compound.
| Citrus Species | Pressure (bar) | Temperature (°C) | Co-solvent | CO2 Flow Rate | Extraction Time (min) | Total Extract Yield (%) | This compound Content/Yield | Reference |
| Citrus hassaku Hort ex Tanaka (Phalsak) | 300 | 50 | None | Not Specified | 120 | 0.80 (peel) | This compound was the major compound in the peel extract | [1][2] |
| Citrus rind (unspecified) | 250 | 75 | Methanol (1.5 ml/min) | 3 L/hour | 120 | Not Specified | Not Specified | [3] |
| Citrus aurantium amara | 170 | Not Specified | Ethanol (3%) | 2.87 kg/h | 53 | 1.07 | Not Specified | [4] |
| Citrus unshiu | 300 | 60 | Ethanol (5 mol%) | 0.026 mol/min | Not Specified | Not Specified | Nobiletin yield reported, not this compound | [5][6] |
| Citrus grandis | 100 | 40 | None | 0.5 g/min | Not Specified | Not Specified | Essential oil composition reported | [7] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of this compound from Citrus Peel
This protocol provides a general methodology for the extraction of this compound from citrus peel using SC-CO2. Optimal conditions may vary depending on the specific citrus species and the desired purity of the extract.
1. Sample Preparation:
-
Obtain fresh citrus peels and wash them thoroughly with distilled water to remove any surface impurities.
-
Dry the peels at a controlled temperature (e.g., 40-50°C) in a hot air oven until a constant weight is achieved to remove moisture.
-
Grind the dried peels into a fine powder (e.g., passing through a 500 mesh sieve) to increase the surface area for efficient extraction.[3]
-
Store the powdered peel in an airtight container at -20°C until use to prevent degradation of bioactive compounds.[3]
2. Supercritical Fluid Extraction Procedure:
-
Accurately weigh a known amount of the dried citrus peel powder (e.g., 100 g) and load it into the extraction vessel of the SFE system.[3]
-
Set the desired extraction parameters. Based on available literature, a starting point could be:
-
Pressurize the system with CO2 to the set pressure and allow the system to equilibrate.
-
Initiate the CO2 flow (and co-solvent flow, if used) through the extraction vessel for the desired duration (e.g., 120 minutes).[3]
-
The extracted compounds will be precipitated in the separator vessel by reducing the pressure.
-
Collect the extract from the separator and store it at -20°C in a dark container for further analysis.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantitative analysis of this compound in the obtained extracts.
1. Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
2. Sample Preparation:
-
Dissolve a known weight of the SFE extract in a suitable solvent (e.g., methanol) to a known volume.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
3. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often employed.[8][9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 320 nm).
-
Injection Volume: Typically 10-20 µL.
4. Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve. The results can be expressed as mg of this compound per gram of dried peel.
Visualizations
Experimental Workflow
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for drug development professionals.
1. Inhibition of the mTOR Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by suppressing the mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: this compound inhibits the mTOR signaling pathway.
2. Activation of the PPARα Signaling Pathway
This compound acts as an agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[10][11][12] This activation can contribute to the management of metabolic disorders.
Caption: this compound activates the PPARα signaling pathway.
3. Inhibition of the NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15][16][17] This pathway is crucial in regulating inflammatory responses.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound, a Major Compound of Supercritical Fluid Extract of Phalsak (Citrus Hassaku Hort ex Tanaka), Induces Apoptosis through the Suppression of mTOR Pathways in Human Gastric Cancer SNU-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Major Compound of Supercritical Fluid Extract of Phalsak (Citrus Hassaku Hort ex Tanaka), Induces Apoptosis through the Suppression of mTOR Pathways in Human Gastric Cancer SNU-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR101651952B1 - Extraction method of this compound from Citrus rind - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of nobiletin from Citrus Unshiu peels by supercritical fluid and its CRE-mediated transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supercritical CO2 assisted extraction of essential oil and naringin from Citrus grandis peel: in vitro antimicrobial activity and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of this compound and umbelliferone, chemopreventive coumarins in citrus fruits, by HPLC-UV-FL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a citrus fruit compound, regulates gene expression as a PPARalpha agonist in HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Citrus this compound acts as an agonist for PPARs and enhances adiponectin production and MCP-1 reduction in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound regulates gene expression involved in lipid metabolism through PPARα activation in diabetic obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF- κ B/MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Auraptene from Aegle marmelos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the isolation of auraptene, a bioactive coumarin, from the fruit pulp of Aegle marmelos (L.) Corr., commonly known as Bael. The methodologies outlined below are based on established phytochemical extraction and purification techniques.
Introduction
This compound (7-geranyloxycoumarin) is a natural coumarin derivative found in various plant species, including Aegle marmelos. It has garnered significant scientific interest due to its potential therapeutic properties. Accurate and efficient isolation of this compound is crucial for further pharmacological investigation and drug development. This protocol details a robust method for its extraction, fractionation, and purification.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh, semi-ripe to ripe fruits of Aegle marmelos.
-
Authentication: Ensure proper botanical identification of the plant material. A voucher specimen should be deposited in a recognized herbarium.
-
Processing:
-
Wash the fruits thoroughly to remove any dirt and debris.
-
Break open the hard shell and scoop out the pulp, separating it from the seeds.
-
Shade-dry the fruit pulp at room temperature (25-30°C) until it is completely free of moisture. Alternatively, a hot air oven at 40-50°C can be used.
-
Grind the dried pulp into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation of phytochemicals.
-
Extraction of Crude this compound
This protocol utilizes the Soxhlet extraction method for efficient recovery of coumarins.
-
Apparatus: 5 L Soxhlet extractor, heating mantle, round bottom flask, and condenser.
-
Solvent: Methanol or Ethanol (Analytical Grade).
-
Procedure:
-
Accurately weigh approximately 500 g of the dried, powdered fruit pulp.
-
Pack the powdered material into a thimble made of filter paper.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round bottom flask with 3 L of methanol.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to a temperature that ensures a consistent cycle of vaporization and condensation (approximately 65-70°C for methanol).
-
Continue the extraction for 24-48 hours or until the solvent in the siphon arm becomes colorless.
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous, dark brown residue. This is the crude methanolic extract.
-
Fractionation of the Crude Extract
Liquid-liquid partitioning is employed to separate compounds based on their polarity.
-
Solvents: Dichloromethane (or Ethyl Acetate), and distilled water.
-
Procedure:
-
Suspend the crude methanolic extract in 500 mL of distilled water in a 2 L separating funnel.
-
Add 500 mL of dichloromethane to the separating funnel.
-
Shake the funnel vigorously for 5-10 minutes, periodically releasing the pressure.
-
Allow the layers to separate completely. The lower dichloromethane layer will be colored, containing the less polar compounds including this compound.
-
Collect the lower dichloromethane layer.
-
Repeat the partitioning process with the aqueous layer two more times using 500 mL of fresh dichloromethane each time.
-
Pool all the dichloromethane fractions.
-
Dry the combined dichloromethane fraction over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried fraction and concentrate it using a rotary evaporator to yield the enriched coumarin fraction.
-
Purification by Column Chromatography
This step is critical for isolating this compound from other compounds in the enriched fraction.
-
Stationary Phase: Silica gel (60-120 mesh size).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column (e.g., 60 cm length x 5 cm diameter).
-
Adsorb the concentrated dichloromethane fraction onto a small amount of silica gel (dry packing method) and carefully load it onto the top of the packed column.
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, 85:15, and so on).
-
Collect fractions of 50-100 mL and monitor them using Thin Layer Chromatography (TLC).
-
Monitoring by Thin Layer Chromatography (TLC)
TLC is used to identify fractions containing this compound.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate (9:1 v/v) or Hexane: Ethyl Acetate (8:2 v/v).[1]
-
Procedure:
-
Spot the collected column fractions onto a TLC plate along with a standard this compound sample (if available).
-
Develop the plate in a chamber pre-saturated with the mobile phase.
-
Visualize the developed plate under UV light (254 nm and 365 nm). This compound, being a coumarin, will show fluorescence at 365 nm.[1]
-
Calculate the Retention Factor (Rf) value. The reported Rf for this compound is typically in the range of 0.50-0.65 depending on the solvent system.[1]
-
Pool the fractions that show a spot corresponding to the Rf value of this compound and are free from major impurities.
-
Crystallization and Final Purification
-
Procedure:
-
Combine the pure fractions identified by TLC and concentrate them using a rotary evaporator.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or a mixture of chloroform and hexane).
-
Allow the solution to stand at a cool temperature (4°C) to facilitate crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a desiccator. The resulting white to off-white crystalline solid is purified this compound.
-
Characterization and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is used to confirm the purity and quantify the isolated this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 323 nm (the λmax of this compound).
-
Procedure:
-
Prepare a standard stock solution of pure this compound in methanol.
-
Prepare a series of dilutions to create a calibration curve.
-
Dissolve a known weight of the isolated this compound in methanol and inject it into the HPLC system.
-
Compare the retention time of the isolated compound with the standard.
-
Quantify the purity of the isolated this compound by comparing the peak area with the calibration curve.
-
Data Presentation
The following table summarizes representative quantitative data that could be obtained during the isolation process. The values are indicative and may vary depending on the plant material and experimental conditions.
| Parameter | Value | Reference |
| Extraction Yield | ||
| Crude Methanolic Extract Yield (% w/w of dry plant material) | 15 - 25% | [1] |
| Dichloromethane Fraction Yield (% w/w of crude extract) | 10 - 20% | Synthesized from general principles |
| Column Chromatography | ||
| Purified this compound Yield (% w/w of dichloromethane fraction) | 1 - 5% | Synthesized from general principles |
| TLC Analysis | ||
| Mobile Phase: Toluene:Ethyl Acetate (9:1) Rf | ~0.63 | [1] |
| Mobile Phase: Hexane:Ethyl Acetate (8:2) Rf | ~0.61 | [1] |
| HPLC Analysis | ||
| Retention Time (Rt) | Varies with conditions | |
| Purity of Isolated this compound | >95% | |
| Recovery from Spiked Samples | 98 - 102% | [2] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the this compound isolation protocol.
Caption: Experimental workflow for this compound isolation.
Signaling Pathway (Illustrative)
While this protocol focuses on isolation, this compound is studied for its biological activities. The diagram below illustrates a hypothetical signaling pathway that could be investigated using the isolated compound.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes: Auraptene as a Potent Inhibitor of Matrix Metalloproteinases
Introduction
Auraptene (7-geranyloxycoumarin) is a naturally occurring monoterpene coumarin predominantly found in citrus fruits.[1][2][3] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4][5] A key aspect of its anticancer and anti-inflammatory mechanism is its ability to inhibit the activity and expression of matrix metalloproteinases (MMPs).[1][5] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[4] Overexpression and elevated activity of MMPs, particularly MMP-2, MMP-7, and MMP-9, are strongly associated with tumor invasion, metastasis, and chronic inflammatory conditions.[4][6] These notes provide a comprehensive overview of this compound's function as an MMP inhibitor for research and drug development applications.
Mechanism of Action
This compound modulates MMP expression and activity through multiple signaling pathways:
-
Inhibition of MMP-7 Translation: In human colorectal adenocarcinoma cells (HT-29), this compound significantly inhibits the production of proMMP-7 protein.[6] This effect occurs at the translational level, as it does not affect MMP-7 mRNA expression.[6] The mechanism involves the dephosphorylation of constitutively activated extracellular signal-regulated kinase (ERK)1/2.[2][6] This disruption of the ERK1/2 pathway leads to decreased phosphorylation of eukaryotic translation initiation factor (eIF)4B and 4E binding protein (4EBP)1, ultimately suppressing the translation of proMMP-7.[6]
-
Suppression of MMP-2 and MMP-9 Activity: Studies on cervical (HeLa) and ovarian (A2780) cancer cells have demonstrated that this compound effectively reduces the enzymatic activities of MMP-2 and MMP-9.[4][7][8] This inhibitory action is a key factor in its ability to suppress cancer cell migration and invasion.[4][7] The reduction in MMP-2 and MMP-9 activity has also been observed in other cancer cell lines, such as HT-29 colon cancer cells and in models of ulcerative colitis.[4][8]
-
Modulation of Inflammatory Pathways: this compound's anti-inflammatory effects are partly mediated by its ability to inhibit signaling pathways like NF-κB and MAPKs (JNK and ERK), which are known to regulate the expression of various inflammatory mediators, including MMPs.[9][10]
Quantitative Data Summary
The efficacy of this compound in inhibiting MMPs and affecting cell viability has been quantified in various studies. The following tables summarize this data.
Table 1: Inhibitory Effects of this compound on Matrix Metalloproteinases
| MMP Target | Cell Line/Model | This compound Concentration(s) | Observed Effect | Reference(s) |
| MMP-2 | A2780 (Ovarian Cancer) | 25, 50 µM | Suppressed enzymatic activity. | [4] |
| MMP-2 | HeLa (Cervical Cancer) | 6.25, 12.5, 25, 50, 100 µM | Suppressed enzymatic activity at all tested concentrations. | [4] |
| MMP-2 | HT-29 (Colon Cancer) | Not specified | Inhibited expression. | [2][8] |
| MMP-7 | HT-29 (Colon Cancer) | Not specified | Remarkable inhibition of proMMP-7 protein production. | [6] |
| MMP-9 | A2780 (Ovarian Cancer) | 12.5 - 100 µM | Significantly reduced enzymatic activity. | [4] |
| MMP-9 | HeLa (Cervical Cancer) | 12.5 - 100 µM | Significantly reduced enzymatic activity. | [4] |
| MMP-9 | HT-29 (Colon Cancer) | Not specified | Inhibited expression. | [2][8] |
| MMP-9 | HCoV-OC43-infected MRC-5 | Not specified | Suppressed mRNA levels in a dose-dependent manner. | [11] |
Table 2: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time | Reference(s) |
| HeLa (Cervical Cancer) | 47.93 µM | 24 hours | [4] |
| A2780 (Ovarian Cancer) | 31.49 µM | 24 hours | [4] |
| MCF-7 (Breast Cancer) | 36 µM | 48 hours | [12][13] |
| MCF-7 (Breast Cancer) | 21.66 µM | 72 hours | [12][13] |
| MDA-MB-231 (Breast Cancer) | ~12 µM (for 50% suppression) | Not specified | [14] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibition of ERK1/2 phosphorylation to suppress MMP-7 protein translation.
Caption: Experimental workflow for assessing MMP-2/9 activity using gelatin zymography.
Caption: Logical flow of this compound's antimetastatic action via MMP inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (≥99% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on its molecular weight (~298.38 g/mol ), calculate the mass of this compound powder required to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed this compound powder in the appropriate volume of DMSO. For example, to make a 10 mM stock, dissolve ~3 mg of this compound in 1 mL of DMSO.[4]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Cell Culture and Treatment
Materials:
-
Target cell line (e.g., HeLa, A2780, HT-29)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[4]
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 96-well, depending on the downstream assay)
Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed the cells into appropriate culture plates at a predetermined density (e.g., 5×10⁵ cells/well for a 6-well plate for zymography).[4]
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, prepare working concentrations of this compound by diluting the stock solution in fresh, serum-free or low-serum culture medium. Typical final concentrations for experiments range from 6.25 µM to 100 µM.[4] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing the desired this compound concentrations. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding to the downstream assay.
Protocol 3: Assessment of MMP-2 and MMP-9 Activity by Gelatin Zymography
Principle: This technique identifies the activity of gelatinases (MMP-2 and MMP-9) based on their ability to degrade a gelatin substrate embedded in a polyacrylamide gel. Active enzymes appear as clear bands against a stained background.
Materials:
-
Conditioned media from Protocol 2
-
Non-reducing sample buffer (e.g., Laemmli buffer without β-mercaptoethanol)
-
Polyacrylamide gels (8-10%) containing 1 mg/mL gelatin
-
Tris-Glycine SDS running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)
-
Staining solution (0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (methanol:acetic acid:water)
Procedure:
-
Collect the conditioned medium from this compound-treated and control cells. Centrifuge at 400 g for 5 minutes to pellet any detached cells or debris.[4]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
-
Mix a standardized amount of supernatant (e.g., 12 µL) with non-reducing sample buffer (e.g., 3 µL of 5x buffer).[4] Do not boil the samples, as this will irreversibly denature the MMPs.
-
Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C until the dye front reaches the bottom.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation. This removes the SDS and allows the enzymes to renature.
-
Incubate the gel in developing buffer overnight (16-18 hours) at 37°C.
-
Stain the gel for 1-2 hours with Coomassie Blue staining solution.
-
Destain the gel until clear bands, representing areas of gelatin degradation by MMPs, are visible against a dark blue background. Pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 will appear at approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.
-
Image the gel and perform densitometric analysis to quantify the relative activity of the MMPs in each sample.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]
- 3. A review of the pharmacological and therapeutic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Migration and Invasion of Cervical and Ovarian Cancer Cells by Repression of Matrix Metalloproteinasas 2 and 9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a natural biologically active compound with multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citrus this compound targets translation of MMP-7 (matrilysin) via ERK1/2-dependent and mTOR-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Migration and Invasion of Cervical and Ovarian Cancer Cells by Repression of Matrix Metalloproteinasas 2 and 9 Activity -Journal of Pharmacopuncture | 학회 [koreascience.kr]
- 8. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 14. Citrus this compound suppresses cyclin D1 and significantly delays N-methyl nitrosourea induced mammary carcinogenesis in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Auraptene in Oncology Research: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of auraptene, a natural coumarin compound, on cancer cell lines. Detailed protocols for key in vitro assays are provided, along with a summary of its cytotoxic effects and an overview of the molecular signaling pathways it modulates.
Introduction
This compound, a monoterpene coumarin found in citrus fruits, has garnered significant interest in cancer research due to its demonstrated anti-proliferative, pro-apoptotic, and anti-inflammatory properties in various cancer models. It has been shown to inhibit the growth and induce cell death in a range of cancer cell lines, making it a promising candidate for further investigation as a potential therapeutic agent. These protocols and notes are intended to facilitate the study of this compound's mechanisms of action in a laboratory setting.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a baseline for designing experiments.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Breast Cancer | MCF-7 | 36 | 48 | [1] |
| Breast Cancer | MCF-7 | 21.66 | 72 | [1] |
| Cervical Cancer | HeLa | 13.33 (µg/mL) | 24 | [2] |
| Cervical Cancer | HeLa | 13.87 (µg/mL) | 48 | [2] |
| Lung Cancer | A549 | 77.2 | Not Specified | [2] |
| Colorectal Cancer | SW480 | 157.3 | Not Specified | [2] |
| Leukemia | K562 | 105.3 | Not Specified | [2] |
| Gastric Cancer | MGC-803 | 0.78 ± 0.13 | Not Specified | |
| Gastric Cancer | SNU-1 | Not Specified | Not Specified | |
| Prostate Cancer | DU145 | Not Specified | Not Specified | |
| Prostate Cancer | PC3 | Not Specified | Not Specified | |
| Ovarian Cancer | A2780 | Not Specified | Not Specified | |
| Esophageal Cancer | KYSE-30 | Not Specified | Not Specified | |
| Leukemia | Jurkat | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both floating and adherent cells from the culture plates. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound's action.[6]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., mTOR, p-mTOR, NF-κB, p-NF-κB, ERK, p-ERK, Bax, Bcl-2, caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cell lines.
Experimental workflow for studying this compound's effects.
This compound's Effect on Apoptosis Signaling Pathway
This compound induces apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.
This compound-induced apoptosis pathway.
This compound's Effect on mTOR Signaling Pathway
This compound has been shown to inhibit the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.
Inhibition of the mTOR signaling pathway by this compound.
This compound's Effect on NF-κB and MAPK Signaling Pathways
This compound can also suppress inflammatory responses and cell survival by inhibiting the NF-κB and MAPK signaling pathways.[8]
Inhibition of NF-κB and MAPK pathways by this compound.
Conclusion
These application notes and protocols provide a framework for the systematic investigation of this compound's anticancer effects. By utilizing the described assays and understanding the key signaling pathways involved, researchers can further elucidate the therapeutic potential of this promising natural compound. Consistent and rigorous experimental design, as outlined in these protocols, is essential for generating reliable and impactful data in the field of cancer drug discovery.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF- κ B/MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. origene.com [origene.com]
- 7. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Auraptene Delivery: Advanced Formulation Strategies for Enhanced Oral Bioavailability
Introduction
Auraptene, a naturally occurring monoterpene coumarin found predominantly in citrus fruits, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Despite its therapeutic potential, the clinical translation of this compound is significantly hampered by its poor aqueous solubility, leading to low oral bioavailability, estimated to be a mere 8.5% in rats.[1] This limitation necessitates the exploration of advanced formulation strategies to enhance its solubility and systemic absorption. This document provides detailed application notes and protocols for the formulation of this compound using various advanced drug delivery systems, aimed at improving its oral bioavailability.
Formulation Strategies and Comparative Data
Several advanced formulation techniques have been investigated to overcome the biopharmaceutical challenges of this compound. These include nano-encapsulation technologies such as nanostructured lipid carriers (NLCs), liposomes, and polymeric nanoparticles, as well as solid dispersions and cyclodextrin complexation. A summary of the key quantitative parameters for these formulations is presented in Table 1.
Table 1: Comparative Quantitative Data of this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings |
| Nanostructured Lipid Carriers (NLCs) | 121.2 ± 12.1[2] | 0.342[2] | -11.2 ± 2.1[2] | 67.5 ± 2.1[2] | Not Reported | Showed a sustained release profile compared to raw this compound.[2] |
| Liposomes | 85 - 241 | < 0.3 | ~ -55.7 | 50 | Not Reported | Demonstrated enhanced cytotoxic effects on cancer cells compared to non-liposomal this compound. |
| PLA-PCL-PEG Nanoparticles | 110 (hydrodynamic size) | Not Reported | Not Reported | > 90 | Not Reported | Designed to increase bioavailability and provide targeted delivery.[3] |
| Solid Dispersions | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | A promising technique to enhance the solubility and dissolution rate of poorly soluble drugs.[4] No specific data for this compound is available. |
| Cyclodextrin Complexes | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Aims to improve solubility through the formation of inclusion complexes.[5] No specific data for this compound is available. |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-loaded nanostructured lipid carriers and liposomes are provided below.
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the hot, high-pressure homogenization technique.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Purified water
Equipment:
-
High-shear homogenizer
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
-
Probe sonicator
Protocol:
-
Preparation of Lipid Phase:
-
Melt the solid lipid and liquid lipid together in a beaker at a temperature approximately 10°C above the melting point of the solid lipid.
-
Dissolve the this compound in the molten lipid mixture with continuous stirring to ensure a homogenous solution.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at approximately 10,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the coarse emulsion to high-pressure homogenization at a pressure of 500-1500 bar for 3-5 cycles.
-
Alternatively, the emulsion can be sonicated using a probe sonicator.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Measure the encapsulation efficiency and drug loading by separating the free drug from the NLCs using ultracentrifugation and quantifying the drug in the supernatant and the pellet.
-
Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Equipment:
-
Rotary evaporator
-
Water bath
-
Probe sonicator or extruder
-
Vacuum pump
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid phase transition temperature) to the flask.
-
Agitate the flask by gentle rotation or vortexing to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes of a defined pore size using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Measure the encapsulation efficiency by disrupting the liposomes with a suitable solvent and quantifying the total entrapped drug.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed signaling pathways affected by this compound.
Caption: Workflow for this compound-Loaded NLC Preparation.
References
- 1. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of Solid Dispersion-Based Bilastine Effervescent Granules | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 5. impactfactor.org [impactfactor.org]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
Troubleshooting & Optimization
Technical Support Center: Auraptene Extraction from Citrus Peels
Welcome to the technical support center for improving the yield of Auraptene extraction from citrus peels. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction workflow.
Troubleshooting Guide
This guide addresses common problems that may arise during the extraction of this compound from citrus peels, providing potential causes and solutions in a direct question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Inappropriate citrus species or peel part.[1][2] - Suboptimal extraction method or parameters.[3][4][5] - Degradation of this compound during extraction.[6] - Inefficient solvent penetration. | - Use peels from species known for high this compound content like Hassaku, Natsumikan, and Grapefruit.[7] The flavedo (outer colored part) generally has a higher concentration. - Optimize parameters such as temperature, time, pressure (for SFE), and power (for UAE/MAE).[3][8][9] - Avoid excessively high temperatures and prolonged extraction times.[6] - Ensure the citrus peel is properly dried and ground to a fine powder to increase surface area. |
| Co-extraction of Impurities | - Non-selective solvent. - Extraction of chlorophyll, carotenoids, and other lipids.[7] | - Employ a multi-step extraction process, starting with a non-polar solvent to remove oils and pigments before extracting with a more polar solvent for this compound. - Utilize purification techniques like column chromatography after initial extraction. A synthetic adsorbent like SP70 resin can be effective.[7] |
| Solvent Removal Issues | - High boiling point of the solvent. - Formation of an azeotrope. | - Use a rotary evaporator under reduced pressure for efficient solvent removal. - For supercritical fluid extraction (SFE), simply depressurizing the system will remove the CO2.[10] |
| Emulsion Formation (Liquid-Liquid Extraction) | - Presence of surfactant-like compounds in the crude extract.[11] | - Gently swirl instead of vigorously shaking the separatory funnel.[11] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[11] - Consider alternative methods like solid-phase extraction or supported liquid extraction (SLE).[11] |
| Inconsistent Results | - Variation in raw material (citrus peel). - Lack of precise control over extraction parameters. | - Standardize the source, species, and pre-processing of the citrus peels. - Carefully control and monitor all extraction parameters (temperature, time, pressure, power, solvent-to-solid ratio). |
Frequently Asked Questions (FAQs)
Q1: Which citrus species has the highest concentration of this compound?
A1: Studies have shown that Citrus hassaku (Hassaku), Citrus natsudaidai (Natsumikan), and Citrus paradisi (Grapefruit) generally contain high concentrations of this compound in their peels.[7] The concentration can also vary depending on the fruit's maturity.[7]
Q2: What is the most efficient method for extracting this compound?
A2: Supercritical Fluid Extraction (SFE) with CO2 is often considered a highly efficient and "green" method as it provides high selectivity and avoids the use of toxic organic solvents.[10][12] However, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also offer high yields with reduced extraction times and solvent consumption compared to conventional methods.[3][4]
Q3: What is the best solvent for this compound extraction?
A3: The choice of solvent depends on the extraction method. For conventional methods, ethanol and acetone have been used.[13] In Supercritical Fluid Extraction (SFE), ethanol is often used as a co-solvent with supercritical CO2 to enhance the extraction efficiency.[13][14][15] For Ultrasound-Assisted Extraction, aqueous ethanol mixtures (e.g., 50-80%) are often effective.[16]
Q4: How can I remove pigments and other interfering substances from my extract?
A4: A common method is to perform a preliminary wash of the peel powder with a non-polar solvent like hexane to remove essential oils and pigments before the main extraction.[7] Alternatively, post-extraction purification using column chromatography with a suitable adsorbent, such as SP70 macroporous resin, can be employed to isolate this compound.[17]
Q5: What are the optimal conditions for Supercritical Fluid Extraction (SFE) of this compound?
A5: Optimal conditions can vary, but a study reported efficient extraction at an extraction temperature of 75°C and a pressure of 250 bar, using methanol as an auxiliary solvent with supercritical CO2.[10] Another study for related compounds in citrus peel suggested 58.6°C and 95 bar with 15% ethanol as a modifier.[15] It is crucial to optimize these parameters for your specific setup and raw material.
Quantitative Data on this compound Yield
The following tables summarize the reported yields of this compound from various citrus species and using different extraction methods.
Table 1: this compound Content in Different Citrus Species Peels
| Citrus Species | This compound Content (mg/g of peel) | Reference(s) |
| Citrus hassaku (Hassaku) | High, specific value varies | [7] |
| Citrus natsudaidai (Natsumikan) | High, specific value varies | [7] |
| Citrus paradisi (Grapefruit) | High, specific value varies | [7] |
| Citrus iyo - trifoliate orange hybrid | 1.49 | [1][2] |
| Citrus pseudo-aurantium (Henka mikan) | Lower in peel compared to juice sac | [1][2] |
| Poncirus trifoliata (Trifoliate orange) hybrids | 0.51 - 16.57 | [1][2] |
Table 2: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Citrus Species | Key Parameters | Yield | Reference(s) |
| Supercritical Fluid Extraction (SFE) | Citrus hassaku | 75°C, 250 bar, CO2 with Methanol co-solvent | Not explicitly quantified but stated as a major compound | [10][12] |
| Supercritical Fluid Extraction (SFE) | Citrus paradisi | 58.6°C, 95 bar, CO2 with 15% Ethanol | 14.4 g/kg (for Naringin, a related flavonoid) | [15] |
| Adsorption on Synthetic Adsorbent | Citrus hassaku | SP70 resin, elution with 80% ethanol | Recovery rate of 91.0% | [7] |
| Ultrasound-Assisted Extraction (UAE) | Citrus reticulata | 42-45 W, 23-25 min, 31-34°C | Optimized for total phenolics, not specific to this compound | [9] |
| Microwave-Assisted Extraction (MAE) | Citrus sinensis | 51% acetone, 500 W, 122 s | 12.20 mg GAE/g DW (for total phenolics) | [4] |
Experimental Protocols
Below are detailed methodologies for key this compound extraction techniques.
Protocol 1: Supercritical Fluid Extraction (SFE)
Objective: To extract this compound from citrus peels using supercritical CO2.
Materials:
-
Dried and finely ground citrus peels (e.g., Citrus hassaku)
-
Supercritical fluid extractor
-
Liquid CO2 (food grade)
-
Co-solvent (e.g., Ethanol or Methanol)
-
Collection vials
Procedure:
-
Sample Preparation: Dry the citrus peels at a low temperature (e.g., 40-50°C) to a constant weight and grind them into a fine powder (e.g., <0.5 mm).
-
Extractor Setup: Load the ground peel powder into the extraction vessel of the SFE system.
-
Parameter Setting: Set the extraction parameters. Based on literature, a starting point could be:
-
Extraction: Start the extraction process. The supercritical CO2 with the co-solvent will pass through the sample matrix, dissolving the this compound.
-
Collection: The extract is collected in a vial after the CO2 is depressurized and returned to its gaseous state, leaving the this compound concentrate behind.
-
Analysis: Analyze the collected extract for this compound content using methods like HPLC.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Objective: To extract this compound from citrus peels using ultrasonic energy.
Materials:
-
Dried and finely ground citrus peels
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., flask)
-
Filtration system (e.g., filter paper or vacuum filtration)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Prepare the citrus peels as described in the SFE protocol.
-
Extraction Setup: Place a known amount of the ground peel powder into the extraction vessel and add the solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL).
-
Sonication: Immerse the extraction vessel in the ultrasonic bath or place the probe into the mixture. Set the parameters:
-
Separation: After sonication, separate the extract from the solid residue by filtration.
-
Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator.
-
Analysis: Quantify the this compound content in the concentrated extract using HPLC.
Protocol 3: Microwave-Assisted Extraction (MAE)
Objective: To extract this compound from citrus peels using microwave energy.
Materials:
-
Dried and finely ground citrus peels
-
Microwave extraction system
-
Solvent (e.g., aqueous acetone or ethanol)[4]
-
Extraction vessel (microwave-safe)
-
Filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Prepare the citrus peels as described in the SFE protocol.
-
Extraction Setup: Place the ground peel powder and the solvent into the microwave-safe extraction vessel.
-
Microwave Irradiation: Place the vessel in the microwave extractor and set the parameters:
-
Cooling and Separation: After extraction, allow the vessel to cool down before opening. Separate the extract from the solid residue by filtration.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator.
-
Analysis: Determine the this compound concentration in the final extract via HPLC.
Visualizations
Experimental Workflow for this compound Extraction
Caption: General experimental workflow for this compound extraction from citrus peels.
Signaling Pathways Modulated by this compound
This compound has been shown to exhibit anticancer effects by modulating various intracellular signaling pathways that control cell growth, inflammation, and apoptosis.[20][21][22]
Caption: Simplified diagram of signaling pathways modulated by this compound.[12][20][21][23]
References
- 1. Evaluation of this compound content in citrus fruits and their products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Biological Value Compounds Extraction from Citrus Waste with Non-Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of microwave, ultrasound and accelerated-assisted solvent extraction for recovery of polyphenols from Citrus sinensis peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. scite.ai [scite.ai]
- 10. KR101651952B1 - Extraction method of this compound from Citrus rind - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound, a Major Compound of Supercritical Fluid Extract of Phalsak (Citrus Hassaku Hort ex Tanaka), Induces Apoptosis through the Suppression of mTOR Pathways in Human Gastric Cancer SNU-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC comparison of supercritical fluid extraction and solvent extraction of coumarins from the peel of Citrus maxima fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Supercritical fluid extraction of naringin from the peel of Citrus paradisi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy [mdpi.com]
- 20. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]
- 21. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A review of the pharmacological and therapeutic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Auraptene in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Auraptene, a promising but poorly water-soluble bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is characterized by its poor solubility in water, which significantly limits its application in aqueous-based experimental systems and oral formulations. While exact values can vary slightly depending on experimental conditions such as temperature and pH, its aqueous solubility is very low, often cited as being practically insoluble. For experimental purposes, it is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2]
Q2: Why is my this compound not dissolving in my aqueous buffer?
Due to its hydrophobic nature, this compound will not readily dissolve in aqueous buffers. Direct addition of this compound powder to water or buffer solutions will likely result in a suspension of insoluble particles. To achieve a homogenous solution, various solubility enhancement techniques must be employed.
Q3: Can I use co-solvents to dissolve this compound in my aqueous medium?
Yes, using a co-solvent system is a common and straightforward method to dissolve this compound for in vitro experiments. A stock solution of this compound is first prepared in a water-miscible organic solvent, such as DMSO, and then this stock solution is diluted into the aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with the experimental system (typically <0.5% v/v).
Q4: What are the most effective methods to significantly increase the aqueous solubility of this compound for in vivo studies?
For applications requiring higher concentrations of this compound in aqueous media, particularly for in vivo studies, more advanced formulation strategies are necessary. These include:
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility.
-
Nanoparticle Formulation: Incorporating this compound into nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can improve its dispersion and bioavailability in aqueous environments.[3][4]
-
Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.
-
Micellar Solubilization: Forming micelles with surfactants can encapsulate this compound and increase its solubility in aqueous solutions.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution of a stock solution into aqueous buffer.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even in the presence of a small amount of co-solvent.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Increase the Co-solvent Concentration: If experimentally permissible, slightly increasing the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the this compound in solution. However, be mindful of potential solvent effects on your experimental model.
-
Utilize a Solubility-Enhancing Formulation: For experiments requiring higher concentrations, consider preparing this compound as a cyclodextrin inclusion complex or a nanoparticle formulation as described in the experimental protocols below.
Issue: Low bioavailability or poor in vivo efficacy of this compound.
Cause: This is often a direct consequence of its poor aqueous solubility, leading to limited absorption and distribution in the body.[4]
Solutions:
-
Formulate with Cyclodextrins: Complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can significantly increase the aqueous solubility and bioavailability of this compound.
-
Encapsulate in Nanoparticles: Formulating this compound into liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation, improve its pharmacokinetic profile, and enhance its delivery to target tissues.[3][4]
-
Prepare a Solid Dispersion: A solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate in the gastrointestinal tract, leading to better absorption.
Data Presentation: Comparison of Solubility Enhancement Techniques
Table 1: Quantitative Solubility Enhancement of this compound
| Technique | Carrier/System | Solvent/Medium | This compound Solubility | Fold Increase | Reference |
| Intrinsic Solubility | None | Water | Very Low (<5 µg/mL) | - | [5] |
| Co-solvency | DMSO | 5% DMSO in Aqueous Buffer | ~500 µM | - | [6] |
| Cyclodextrin Complexation | HP-β-CD | Water | Significantly Increased | - | [7] |
| Cyclodextrin Complexation | SBE-β-CD | Water | Significantly Increased | Up to 35-fold for similar compounds | [8] |
| Nanoliposomes | DSPC/DSPG/Cholesterol | Aqueous Buffer | Improved dispersibility and bioavailability | Not directly quantified as solubility | [3][9] |
| Solid Lipid Nanoparticles | Various Lipids | Aqueous Dispersion | Enhanced bioavailability and skin permeation | Not directly quantified as solubility | [10] |
Note: Direct comparative values for solubility in mg/mL are not consistently available across all studies. The effectiveness of nanoparticle formulations is often demonstrated through enhanced bioavailability and therapeutic effects.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Distilled water
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the calculated amounts of this compound and cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of distilled water to the mortar to form a paste. Knead the paste thoroughly with the pestle for 30-45 minutes.
-
Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass dish. Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle. Sieve the powder to ensure a uniform particle size.
-
Storage: Store the prepared inclusion complex in a tightly sealed container, protected from light and moisture.
Protocol 2: Preparation of this compound-Loaded Nanoliposomes (Thin-Film Hydration Method)
Objective: To encapsulate this compound within liposomes to improve its stability and dispersibility in aqueous solutions.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DSPG)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film. Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a bath or probe sonicator. Alternatively, for a more defined size distribution, extrude the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification (Optional): To remove any unencapsulated this compound, the liposome suspension can be purified by dialysis or size exclusion chromatography.
-
Characterization: Characterize the prepared liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
Objective: To formulate this compound into solid lipid nanoparticles (SLNs) to enhance its oral bioavailability and provide controlled release.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Distilled water
-
High-shear homogenizer
-
Ultrasonicator (probe type)
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the distilled water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will solidify, forming the solid lipid nanoparticles with this compound encapsulated within the lipid matrix.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index, zeta potential, and entrapment efficiency.
Visualizations
References
- 1. This compound ≥98% (HPLC) | 495-02-3 [sigmaaldrich.com]
- 2. abbexa.com [abbexa.com]
- 3. vclass.sbmu.ac.ir [vclass.sbmu.ac.ir]
- 4. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of the Solvent-Assisted Active Loading Technology (SALT) for Liposomal Loading of Poorly Water-Soluble Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Auraptene Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Auraptene using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions to achieve optimal separation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / No Separation | Inappropriate mobile phase composition. | Optimize the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase (water with 0.1% formic or acetic acid). A shallower gradient or isocratic elution with a lower percentage of the organic solvent may improve separation.[1][2] |
| Incorrect column selection. | Use a C18 reversed-phase column, which is commonly reported to provide good separation for this compound.[1][3] Consider a column with a smaller particle size (e.g., sub-2 µm for UHPLC) for higher efficiency.[2] | |
| Flow rate is too high. | Reduce the flow rate. Lower flow rates can increase interaction time with the stationary phase, improving resolution.[4] | |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress silanol activity.[1] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Presence of interfering compounds in the sample matrix. | Improve the sample preparation method to remove interfering substances. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| High sample concentration. | Dilute the sample. | |
| Baseline Drift or Noise | Mobile phase is not properly degassed. | Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[5] |
| Contaminated mobile phase or column. | Prepare fresh mobile phase with high-purity solvents. Flush the column with a strong solvent. | |
| Detector lamp is failing. | Replace the detector lamp. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is mixing solvents correctly.[6] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[2][3] | |
| Column degradation. | Replace the column if it has been used extensively or with harsh mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound separation?
A common starting point for reversed-phase HPLC separation of this compound is a mobile phase consisting of acetonitrile and water (with 0.1% formic acid). A typical gradient might start with a lower concentration of acetonitrile and gradually increase.[1] An isocratic elution with a fixed ratio, such as acetonitrile:0.1% formic acid (84.5:15.5 v/v), has also been successfully used.[1]
Q2: Which type of HPLC column is best suited for this compound analysis?
Reversed-phase C18 columns are the most frequently reported and recommended stationary phases for successful this compound separation due to its non-polar nature.[1][3]
Q3: What is the optimal detection wavelength for this compound?
This compound exhibits a strong UV absorbance around 322 nm.[1][2] Therefore, setting the UV detector to this wavelength is recommended for optimal sensitivity.
Q4: How can I improve the peak shape of my this compound chromatogram?
To improve peak shape, particularly to reduce tailing, the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is recommended.[1] This helps to suppress the ionization of residual silanol groups on the silica-based stationary phase.
Q5: My sample is complex. How can I achieve baseline separation of this compound from other components?
For complex matrices, optimizing the gradient elution profile is crucial. A slow, shallow gradient can help to resolve closely eluting peaks. Additionally, thorough sample preparation to remove interfering substances is essential. Techniques like solid-phase extraction (SPE) can be employed for sample clean-up.
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic acid), analytical grade
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% formic acid) in the desired ratio. For a starting gradient, you can prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol. From the stock solution, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. A general approach for plant extracts may involve extraction with an organic solvent, followed by filtration through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient or isocratic elution with Acetonitrile and Water (with 0.1% Formic Acid). A typical starting gradient could be:
-
0-20 min: 60-90% B
-
20-25 min: 90% B
-
25-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by using a calibration curve constructed from the peak areas of the standard solutions.
Data Presentation
| Parameter | Recommended Value/Range | Reference(s) |
| Stationary Phase | C18 | [1][3] |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic or Acetic Acid | [1][2] |
| Elution Mode | Isocratic or Gradient | [1] |
| Flow Rate | 0.8 - 1.2 mL/min | [7] |
| Column Temperature | 25 - 30 °C | [2][3] |
| Detection | UV at 322 nm | [1][2] |
| Injection Volume | 10 - 20 µL |
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for this compound HPLC separation.
References
- 1. researchgate.net [researchgate.net]
- 2. media.sciltp.com [media.sciltp.com]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. lcms.cz [lcms.cz]
- 7. provost.utsa.edu [provost.utsa.edu]
Minimizing degradation of Auraptene during sample preparation and storage
Welcome to the technical support center for auraptene. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during sample preparation and storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, a monoterpene coumarin, is susceptible to degradation through several mechanisms. The primary factors that can induce degradation are exposure to harsh acidic or basic conditions, oxidizing agents, light, and elevated temperatures. These factors can lead to hydrolysis of the ether linkage and lactone ring, oxidation of the geranyl side chain, or other structural modifications.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, solid this compound should be kept at -20°C.[1][2] If you have prepared a stock solution, it is recommended to store it at -20°C for up to one month to maintain its stability.[2] For aqueous solutions, it is not recommended to store them for more than one day.
Q3: In which solvents is this compound soluble and most stable?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Stock solutions are typically prepared in these solvents. For experimental use, these stock solutions can be further diluted in aqueous buffers. It is crucial to minimize the storage time of this compound in aqueous solutions to prevent hydrolysis.
Q4: Can this compound degrade in biological samples like plasma?
A4: Yes, this compound can degrade in biological matrices. However, studies have shown that this compound in plasma has acceptable stability when stored at ambient temperature for 24 hours, at -40°C for at least 30 days, and through three freeze-thaw cycles.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.
This issue could be due to the degradation of this compound during sample preparation or analysis. The following table summarizes potential degradation products identified in forced degradation studies.
| Impurity Name | Potential Cause of Formation |
| Umbelliferone | Hydrolysis of the geranyloxy side chain under acidic or basic conditions. |
| (E)-6,7-dihydroxy-3,7-dimethyl-2-octene-umbelliferone | Oxidation of the geranyl side chain. |
| (E)-6,7-epoxy-3,7-dimethyl-2-octene-umbelliferone | Oxidation of the geranyl side chain. |
| 4-methylthis compound | Process-related impurity or potential degradation. |
Troubleshooting Steps:
-
Review Sample Preparation:
-
pH: Ensure that the pH of your solutions is neutral and avoid strong acids or bases.
-
Temperature: Keep samples on ice or at a reduced temperature during processing. Avoid prolonged exposure to high temperatures.
-
Light: Protect your samples from direct light by using amber vials or covering them with aluminum foil.
-
-
Check Solvent Purity:
-
Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.
-
-
Optimize Analytical Method:
-
If you suspect degradation is occurring during analysis, consider adjusting your HPLC or GC method. Shorter run times and lower temperatures can help minimize on-column degradation.
-
Issue 2: My this compound stock solution seems to have lost potency over time.
The loss of potency is likely due to the degradation of this compound in the solution.
Troubleshooting Steps:
-
Storage Conditions:
-
Confirm that your stock solution is stored at -20°C and for no longer than one month.
-
Ensure the container is tightly sealed to prevent solvent evaporation and exposure to air (oxidation).
-
-
Solvent Choice:
-
While soluble in DMSO, DMF, and ethanol, the long-term stability in each solvent may vary. If you suspect solvent-related degradation, consider preparing fresh solutions more frequently.
-
-
Handling Practices:
-
Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination.
-
When preparing dilutions, work quickly and keep the stock solution on ice.
-
Experimental Protocols
Protocol 1: General Sample Preparation to Minimize Degradation
This protocol provides a general workflow for handling this compound to minimize degradation.
References
Technical Support Center: Enhancing the Stability of Auraptene in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Auraptene in cell culture experiments. Our goal is to help you ensure the stability and efficacy of this compound in your experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: I'm seeing variable or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors related to its stability in cell culture media. The primary suspects are degradation of the compound, precipitation out of solution, or interactions with media components.
-
Degradation: this compound, like other coumarins, can be susceptible to degradation, particularly in aqueous solutions at physiological pH (around 7.4) over time. The rate of degradation can be influenced by temperature, light exposure, and the specific composition of your cell culture medium.
-
Precipitation: this compound has low aqueous solubility. If the final concentration in your media exceeds its solubility limit, it can precipitate, leading to a lower effective concentration. This is a common issue when diluting a concentrated DMSO stock solution into the aqueous culture medium.
-
Serum Protein Binding: Components of fetal bovine serum (FBS) or other sera can bind to small molecules like this compound, potentially reducing its bioavailable concentration and apparent activity.
Q2: My this compound solution in the cell culture media appears cloudy or has visible particulates. What should I do?
A2: Cloudiness or precipitation indicates that this compound is not fully dissolved in your cell culture medium. Here are some steps to troubleshoot this issue:
-
Check Final Concentration: Ensure that the final concentration of this compound in your media does not exceed its solubility limit. You may need to perform a solubility test in your specific cell culture medium.
-
Optimize Dilution Method: When preparing your working solution, add the concentrated DMSO stock of this compound to the pre-warmed cell culture medium dropwise while vortexing or gently swirling. This can help prevent localized high concentrations that lead to precipitation.
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect the solubility of your compound. Aim for a final DMSO concentration of 0.5% or lower in your culture medium.
-
Consider a Different Solvent: While DMSO is the most common solvent, for certain applications, ethanol might be an alternative. However, always test the solvent's toxicity on your specific cell line.
Q3: How should I prepare and store my this compound stock solution to ensure its stability?
A3: Proper preparation and storage of your stock solution are critical for reproducible experiments.
-
Solvent: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[1][2]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C, protected from light.[1] A stock solution stored at -20°C should be used within a month, while storage at -80°C can extend its shelf life to six months.[1]
-
Light Protection: this compound, like many organic compounds, can be light-sensitive. Always store stock solutions in amber vials or tubes wrapped in foil to protect them from light.
Q4: How can I minimize the degradation of this compound in my cell culture media during a long-term experiment (e.g., 48-72 hours)?
A4: For long-term experiments, maintaining a stable concentration of this compound is crucial.
-
Media Changes: Consider replacing the cell culture medium with freshly prepared this compound-containing medium every 24 hours. This will replenish the compound and remove any potential degradation products.
-
Minimize Light Exposure: Protect your cell culture plates or flasks from direct light by keeping them in a dark incubator and minimizing exposure during handling.
-
Control pH: Ensure your cell culture medium is properly buffered and that the pH remains stable throughout the experiment, as alkaline conditions can promote coumarin degradation.[3]
-
Serum Considerations: If your results are inconsistent with varying serum batches, consider using a serum-free medium if your cell line can tolerate it, or heat-inactivating the serum to denature some of the proteins that might interact with this compound.
Quantitative Data Summary
The stability of this compound in cell culture media is influenced by several factors. The following table summarizes key parameters to consider for maintaining its stability.
| Parameter | Recommendation/Observation | Rationale |
| Solvent for Stock Solution | Anhydrous DMSO | High solubility and stability in DMSO. |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months), protected from light. | Prevents degradation from temperature fluctuations and light exposure. Avoids repeated freeze-thaw cycles.[1][2] |
| Final DMSO Concentration | ≤ 0.5% in cell culture medium | Minimizes solvent-induced cytotoxicity and precipitation upon dilution. |
| pH of Cell Culture Medium | ~7.2 - 7.4 | Coumarins are generally more stable at acidic to neutral pH and can degrade under alkaline conditions.[3] |
| Light Exposure | Minimize exposure to light | Photodegradation can occur with prolonged light exposure. |
| Presence of Serum | Potential for protein binding | Serum proteins can bind to this compound, reducing its free concentration and potentially affecting its stability.[4][5] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound in your specific cell culture conditions.
1. Materials:
- This compound
- Anhydrous DMSO
- Your specific cell culture medium (with and without serum)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)
- Water (HPLC grade)
- Sterile microcentrifuge tubes
- Incubator (set to 37°C, 5% CO2)
2. Preparation of Solutions:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- This compound-Spiked Media: Prepare a working solution of this compound in your cell culture medium (e.g., at your highest experimental concentration). Prepare two sets: one with serum and one without.
- Mobile Phase: Prepare an appropriate mobile phase for HPLC analysis. A common mobile phase for this compound is a gradient of acetonitrile and water with 0.1% formic acid.[6][7]
3. Experimental Procedure:
- Time Zero (T=0) Sample: Immediately after preparing the this compound-spiked media, take an aliquot (e.g., 1 mL), and store it at -80°C. This will serve as your T=0 reference.
- Incubation: Place the remaining this compound-spiked media in a sterile container in a cell culture incubator (37°C, 5% CO2).
- Time-Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots (e.g., 1 mL) from the incubated media and store them at -80°C until analysis.
- Sample Preparation for HPLC: Thaw the samples. To precipitate proteins, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of media). Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
- Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
4. Interpretation of Results:
- A significant decrease in the this compound peak area over time indicates degradation.
- Compare the stability in media with and without serum to assess the impact of serum components.
- If significant degradation is observed, consider the troubleshooting steps outlined in the FAQs.
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative evaluation of this compound and umbelliferone, chemopreventive coumarins in citrus fruits, by HPLC-UV-FL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Animal Studies with Auraptene
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and experimental protocols for investigating the long-term effects of Auraptene in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during long-term in vivo studies with this compound.
| Question | Answer & Troubleshooting Steps |
| 1. How should I prepare this compound for oral administration in rodents? | This compound has poor water solubility. For oral gavage, it can be suspended in vehicles like 0.5% carboxymethylcellulose (CMC-Na) or corn oil. Some studies have used 10% DMSO, but for long-term studies, less toxic vehicles are preferable.[1] Nanostructured lipid carriers (NLCs) have also been used to improve oral bioavailability.[2][3] Troubleshooting: If the suspension is not stable, try gentle heating or sonication. Always vortex the suspension immediately before each administration to ensure homogeneity. |
| 2. My animals are showing signs of distress (e.g., weight loss, aversion) after oral gavage. What should I do? | Distress can result from the gavage procedure itself or the vehicle used. Procedural Stress: Ensure proper technique. Use appropriately sized, flexible gavage tubes instead of rigid metal ones to minimize esophageal trauma.[4] Habituate the animals to handling and the procedure. Coating the tip of the gavage needle in a sucrose solution can make the process less stressful. Vehicle Toxicity: Some vehicles, like high-concentration DMSO or certain cyclodextrins, can cause gastrointestinal upset or other toxicities with chronic administration.[4] Consider switching to a more inert vehicle like corn oil or CMC. If weight loss exceeds 15-20% of baseline, consider reducing the dosing frequency or concentration, or euthanizing the animal if it meets humane endpoint criteria. |
| 3. I am not observing the expected therapeutic effect of this compound in my cancer model. What are possible reasons? | - Bioavailability: this compound's oral bioavailability is low.[3] Consider intraperitoneal (IP) injection as an alternative administration route if compatible with your study design. IP injection of this compound dissolved in paraffin oil has been used effectively.[5][6][7] - Dosing: The dose may be insufficient. Doses in rodent cancer models often range from 5 mg/kg to 500 ppm in the diet. Review the literature for effective dose ranges in your specific model. - Model Variability: The tumor model itself may be resistant. For example, this compound's effect can vary even between different cancer cell lines of the same type. - Timing of Administration: The timing of this compound administration relative to disease induction can be critical. For chemoprevention studies, treatment should start before or concurrently with the carcinogen. |
| 4. How do I measure tumor volume accurately over a long-term study? | Manual calipers are commonly used, but they are prone to inter-rater variability and inaccuracy, especially for non-spherical tumors. The standard formula is: Volume = (Length x Width^2) / 2. Troubleshooting Accuracy: For more precise and reproducible measurements, consider non-invasive imaging techniques like high-frequency ultrasound. This method provides a more accurate reflection of the true tumor volume and can reduce the number of animals needed to achieve statistical significance.[8] If using calipers, have the same person perform the measurements throughout the study to minimize variability. |
| 5. What are the key endpoints to assess this compound's neuroprotective effects? | - Behavioral Tests: The Morris Water Maze is a standard test for spatial learning and memory, which are often impaired in models of neurodegeneration.[9][10][11][12][13] Key parameters to measure are escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial. - Histopathology: After euthanasia, assess neuronal cell death and damage in the hippocampus and cortex. - Biomarkers: Measure markers of apoptosis (e.g., Bax/Bcl-2 ratio) and oxidative stress in brain tissue.[2] |
Quantitative Data Summary
The following tables summarize quantitative results from various preclinical studies on this compound.
Table 1: Anti-Tumor Efficacy of this compound in Rodent Models
| Model | Animal | This compound Dose & Route | Key Finding | % Change | Reference |
| 4T1 Breast Cancer | Balb/c Mice | Not specified (IP) | Reduction in Tumor Volume | Data not specified, but significant | [5][6][7] |
| 4T1 Breast Cancer | Balb/c Mice | Not specified (IP) | Reduction in Ki-67 Expression | Data not specified, but significant | [5][6][7] |
| MNU-Induced Mammary Cancer | Rats | 500 ppm (Diet) | Reduction in Cyclin D1 Expression | ~49% decrease | [7] |
| TPA-Induced Skin Tumorigenesis | ICR Mice | 160 nmol (Topical) | Reduction in Tumor Incidence | 27% decrease | |
| TPA-Induced Skin Tumorigenesis | ICR Mice | 160 nmol (Topical) | Reduction in Tumors per Mouse | 23% decrease |
Table 2: Modulation of Cellular & Serum Biomarkers by this compound
| Model | Animal | This compound Dose & Route | Biomarker | Result | Reference |
| Benign Prostatic Hyperplasia | Rats | 10 mg/kg (Oral, NLC) | Prostatic Bax/Bcl-2 mRNA ratio | Significant Increase | [2] |
| 4T1 Breast Cancer | Balb/c Mice | Not specified (IP) | Serum IFN-γ | Significant Upregulation | [5][6][7] |
| 4T1 Breast Cancer | Balb/c Mice | Not specified (IP) | Serum IL-4 | Significant Reduction | [5][6][7] |
Experimental Protocols & Methodologies
Protocol 1: AOM/DSS-Induced Colitis-Associated Colon Cancer in Mice
This model mimics the progression from inflammation to cancer and is suitable for evaluating this compound's anti-inflammatory and chemopreventive properties.
Materials:
-
Azoxymethane (AOM)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
8-12 week old C57BL/6 or ICR mice
-
Sterile PBS
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
AOM Injection (Day 0): Weigh each mouse accurately. Prepare a 1 mg/mL solution of AOM in sterile PBS. Inject a single dose of AOM (10-12 mg/kg body weight) intraperitoneally (IP).
-
Recovery Period: For one week following AOM injection, provide mice with normal drinking water.
-
DSS Cycles (Initiation of Colitis):
-
Cycle 1: Replace normal drinking water with a 2-2.5% (w/v) DSS solution for 7 days.
-
Rest Period: Follow the DSS treatment with 10-14 days of normal drinking water to allow for recovery.
-
Subsequent Cycles: Repeat the DSS/water cycle two more times for a total of three cycles.
-
-
This compound Administration: Begin this compound administration (via oral gavage or as a dietary supplement) before, during, or after AOM injection, depending on the study's objective (prevention vs. treatment).
-
Monitoring: Monitor animal weight twice weekly. Significant weight loss (>15%) is a sign of severe colitis. Also, monitor for signs of rectal bleeding and stool consistency.
-
Endpoint Analysis (Week 15-20): At the end of the study, euthanize the mice. Excise the colon, open it longitudinally, and count the number and measure the size of visible tumors. Tissues can be fixed in formalin for histological analysis (H&E staining) or flash-frozen for molecular analysis (Western blot, qPCR).
Protocol 2: Morris Water Maze for Assessing Neuroprotection in Rats
This protocol is used to evaluate spatial learning and memory, key indicators of hippocampal function, in models of neurodegenerative diseases.
Equipment:
-
Large circular pool (~200 cm diameter), filled with water made opaque with non-toxic white paint.
-
Submerged escape platform (10-12 cm diameter), placed 1-2 cm below the water surface.
-
Video tracking system and software.
-
Visual cues placed around the room.
Procedure:
-
Acclimatization: Allow rats to acclimate to the testing room for 5-10 minutes before the first trial.
-
Training Trials (4-5 days, 4 trials/day):
-
Gently place the rat into the water facing the pool wall at one of four designated start positions (N, S, E, W). The sequence of start positions should be pseudo-randomized each day.
-
Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay there for 15-30 seconds.
-
Remove the rat, dry it, and place it in a holding cage for a 15-second inter-trial interval before the next trial.
-
-
Probe Trial (Day after last training day):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position.
-
Allow the rat to swim for 60 seconds while the tracking system records its path.
-
-
Data Analysis:
-
Training: Analyze the escape latency (time to find the platform) across days. A decrease in latency indicates learning.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform used to be) versus other quadrants. A significant preference for the target quadrant indicates robust spatial memory.
-
Visualizations: Signaling Pathways & Workflows
This compound's Putative Mechanism in Cancer Cell Apoptosis
This compound is known to induce apoptosis by modulating key signaling pathways. One such mechanism involves the inhibition of the PI3K/Akt survival pathway, leading to a downstream increase in the pro-apoptotic to anti-apoptotic protein ratio.
Caption: this compound's pro-apoptotic effect via PI3K/Akt pathway inhibition.
Experimental Workflow for a Long-Term Cancer Study
This diagram outlines the key phases of a typical long-term in vivo cancer study investigating the efficacy of this compound.
Caption: Workflow for long-term in vivo cancer model with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound nanoparticles ameliorate testosterone-induced benign prostatic hyperplasia in rats: Emphasis on antioxidant, anti-inflammatory, proapoptotic and PPARs activation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of this compound in 4T1 tumor-bearing Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. queensu.ca [queensu.ca]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a citrus coumarin, inhibits 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion in ICR mouse skin, possibly through suppression of superoxide generation in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Low Concentrations of Auraptene Metabolites
Welcome to the technical support center for the analysis of Auraptene and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for detecting these compounds at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound found in biological matrices?
A1: The primary metabolites of this compound are products of Phase I and Phase II metabolism. The most commonly reported metabolite is Umbelliferone (7-hydroxycoumarin), formed by the cleavage of the geranyloxy side chain.[1][2] Other significant metabolites include hydroxylated forms of this compound and their subsequent glucuronide and sulfate conjugates.[2]
Q2: Which analytical technique is most suitable for detecting low concentrations of this compound and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity and selectivity.[3][4] This method allows for the accurate quantification of this compound and its metabolites in complex biological matrices like plasma, even at ng/mL levels.
Q3: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A3: In positive ion mode, the precursor ion ([M+H]⁺) for this compound is typically observed at m/z 299.3. A common product ion resulting from fragmentation is m/z 162.9.[5]
Q4: What is the oral bioavailability of this compound, and what does this imply for metabolite detection?
A4: The oral bioavailability of this compound in rats has been reported to be as low as 8.5%.[6][7] This low bioavailability means that the concentrations of both the parent compound and its metabolites in systemic circulation are likely to be very low, necessitating highly sensitive analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of low concentrations of this compound metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Inefficient Extraction: The extraction solvent or method may not be optimal for the polarity of the metabolites. | - For initial extraction from plasma, protein precipitation with cold methanol is a common starting point. - For more complex matrices or to concentrate the sample, consider Solid Phase Extraction (SPE) with a C18 sorbent. Elution can be performed with methanol or acetonitrile.[8][9] - Ensure the pH of the sample is optimized for the extraction of acidic metabolites like glucuronides. |
| Metabolite Instability: Glucuronide and sulfate conjugates can be susceptible to degradation. | - Keep samples on ice or at 4°C during processing. - Minimize freeze-thaw cycles. - For long-term storage, keep extracts at -80°C. | |
| Poor Ionization in Mass Spectrometer: The mobile phase composition may not be conducive to efficient ionization of the metabolites. | - Use a mobile phase containing a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode. - For glucuronide conjugates, negative ion mode may provide better sensitivity. The deprotonated molecule [M-H]⁻ would be the precursor ion. | |
| High Background Noise or Matrix Effects | Co-elution of Interfering Compounds: Components of the biological matrix (e.g., phospholipids, salts) can co-elute with the analytes and suppress or enhance their ionization.[10][11] | - Improve Chromatographic Separation: Use a high-resolution UHPLC column and optimize the gradient elution to separate analytes from matrix components. - Refine Sample Preparation: Incorporate a solid-phase extraction (SPE) clean-up step. For plasma, a C18 cartridge can effectively remove many interfering substances.[9] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12] |
| Contamination: Contamination from solvents, glassware, or the instrument can lead to high background noise. | - Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all glassware and instrument components. - Include a "blank" injection (mobile phase only) in your analytical run to identify sources of contamination. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample or too high a concentration of the analyte. | - Dilute the sample or inject a smaller volume. |
| Secondary Interactions: Interactions between the analyte and the stationary phase or other components of the system. | - Ensure the mobile phase pH is appropriate for the analytes. For acidic metabolites, a lower pH can improve peak shape. - Check for and clean any blockages in the column or tubing. | |
| Inappropriate Reconstitution Solvent: The solvent used to redissolve the dried extract may be too strong, causing poor peak shape upon injection. | - Reconstitute the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent. | - Prepare fresh mobile phase daily and keep solvent bottles capped. - Ensure the HPLC pump is properly primed and functioning correctly. |
| Column Degradation: The stationary phase of the column can degrade over time, especially with complex biological samples. | - Use a guard column to protect the analytical column. - Flush the column with a strong solvent after each analytical run to remove strongly retained matrix components. |
Quantitative Data Presentation
The following table summarizes pharmacokinetic parameters for this compound in rats, which can serve as a reference for expected concentrations of the parent compound. Data for metabolites are less commonly reported and will be highly dependent on the dose and time of administration.
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability | ~8.5% | Rat | Oral | [6][7] |
| Limit of Detection (LOD) in Plasma | 1 ng/mL | Rat | - | [5] |
| Limit of Quantification (LOQ) in Plasma | 5 ng/mL | Rat | - | [5] |
| Linear Range in Plasma | 20 - 2000 ng/mL | Rat | - | [5] |
Experimental Protocols
Protocol for Extraction of this compound and Metabolites from Plasma using Protein Precipitation
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Plasma sample
-
Ice-cold methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 5 minutes to precipitate proteins.
-
Centrifuge the tube at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent (e.g., 50% methanol in water).
Protocol for Solid-Phase Extraction (SPE) for Clean-up of this compound and Metabolites
This protocol is intended as a starting point for developing a more robust sample clean-up procedure.
Materials:
-
C18 SPE cartridge (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sample extract (from protein precipitation or other initial extraction)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water. Do not let the cartridge go dry.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar impurities.
-
Elution: Elute the this compound and its metabolites with 1 mL of methanol into a clean collection tube.
-
The eluate can be evaporated and reconstituted in the desired mobile phase for LC-MS/MS analysis.
Visualizations
Below are diagrams illustrating a key signaling pathway affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
- 1. In vitro absorption and metabolism of a citrus chemopreventive agent, this compound, and its modifying effects on xenobiotic enzyme activities in mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analytical Methods Applied to this compound: A Mini Review [sciltp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]
- 8. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Auraptene's Anticancer Potential: A Comparative Analysis Across Cancer Cell Lines
A comprehensive review of the cytotoxic and mechanistic activities of Auraptene, a natural coumarin derived from citrus fruits, reveals its significant potential as an anticancer agent. This guide synthesizes experimental data to offer a comparative overview of this compound's efficacy in various cancer cell lines, providing researchers, scientists, and drug development professionals with a valuable resource for future studies.
This compound has demonstrated broad-spectrum anticancer properties, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest in a variety of cancer models.[1][2][3] Its mechanisms of action are multifaceted, targeting key signaling pathways involved in cancer progression.[4][5]
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines, showcasing its differential efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 36 | 48 | [6] |
| MCF-7 | 21.66 | 72 | [7][6] | |
| MDA-MB-231 | - | - | ||
| Prostate Cancer | DU145 | - | - | [4][8] |
| PC3 | - | - | [4][8] | |
| Glioblastoma | U87 | 108.9 µg/ml | 24 | [9] |
| U87 | 79.17 µg/ml | 48 | [9] | |
| Cervical Cancer | HeLa | 13.33 µg/ml | 24 | [10] |
| HeLa | 13.87 µg/ml | 48 | [10] | |
| Gastric Cancer | SNU-1 | - | - | [1] |
| MGC-803 | 0.78 ± 0.13 - 10.78 ± 1.83 | - | [4] | |
| Colon Cancer | HT-29 | - | - | [4] |
| HCT-116 | - | - | [4] | |
| SW480 | 157.3 | - | [10] | |
| Leukemia | Jurkat | - | - | [1] |
| K562 | 105.3 | - | [10] | |
| Lung Cancer | A549 | 77.2 | - | [10] |
| Melanoma | M4Beu | 17.1 | - | [1] |
| Ovarian Cancer | A2780 | - | - | [1] |
| Esophageal Carcinoma | KYSE-30 | - | - | [1] |
Note: Some studies did not specify the exact IC50 value but reported significant inhibition of proliferation.
Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis:
Apoptosis is a crucial pathway for eliminating cancerous cells. This compound has been shown to induce apoptosis in multiple cancer cell lines through the modulation of key regulatory proteins.[8][11] The process often involves:
-
Activation of Caspases: this compound activates the caspase cascade, including caspase-3, -8, and -9, which are central executioners of apoptosis.[1][8]
-
Regulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Mcl-1.[4][8]
-
PARP Cleavage: Activation of caspases leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Cell Cycle Arrest:
By interfering with the cell cycle, this compound can halt the uncontrolled proliferation of cancer cells.[12] A key mechanism is the downregulation of Cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle.[1][13][14] This leads to an arrest in the G1 phase, preventing DNA replication and cell division.
Key Signaling Pathways Modulated by this compound
This compound's anticancer activity is underpinned by its ability to modulate several critical intracellular signaling pathways.
Caption: Key signaling pathways modulated by this compound leading to anticancer effects.
Experimental Protocols
The validation of this compound's anticancer activity relies on a set of standardized in vitro assays.
Cell Viability and Cytotoxicity (MTT Assay):
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for specific time periods (e.g., 24, 48, 72 hours).[7][6]
-
MTT Addition: After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for assessing cell viability.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
Flow cytometry is a powerful technique to quantify the extent of apoptosis induced by a compound.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining):
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[7]
Conclusion
The collective evidence strongly supports the anticancer activity of this compound across a diverse range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple signaling pathways highlights its potential as a chemotherapeutic or chemopreventive agent.[1][2] Further in-depth studies, including in vivo animal models and clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety profile for cancer treatment.[1] The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their investigations of this promising natural compound.
References
- 1. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of this compound as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effects of this compound against a human malignant glioblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative Effects of Different Concentrations of this compound on MCF7 Cancer Cell Line [mejc.sums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound on IGF-1 Stimulated Cell Cycle Progression in the Human Breast Cancer Cell Line, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Auraptene's Antioxidant Activity: A Comparative Analysis with Other Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant activity of auraptene, a naturally occurring coumarin, with other members of the coumarin family. This document summarizes quantitative data from various in vitro antioxidant assays, details the experimental protocols for these assays, and presents visual representations of experimental workflows and underlying antioxidant mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of coumarins can be evaluated through various assays that measure their ability to scavenge free radicals or reduce pro-oxidants. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency. The following table summarizes the reported IC50 values for this compound and other selected coumarins from different antioxidant assays. It is important to note that direct comparison of IC50 values should be made with caution, as results can vary depending on the specific experimental conditions.
| Coumarin | DPPH IC50 (µM) | ABTS IC50 (µM) | Nitric Oxide Scavenging IC50 (µM) | FRAP IC50 (µM) | Reference(s) |
| This compound | ~1870[1] | - | ~2248[2] | ~1597[1] | [1][2] |
| Esculetin | - | 2.53 | - | - | |
| Daphnetin | - | 13.01 | - | - | |
| Fraxetin | - | 14.35 | - | - | |
| Scopoletin | - | 18.75 | - | - | |
| Umbelliferone | >1000 | - | - | - |
Note: Some studies have reported that this compound exhibits weak or no direct radical scavenging activity in assays like the DPPH assay[3]. The provided DPPH and FRAP IC50 values for this compound are from a single study and should be interpreted with consideration of these conflicting findings. The antioxidant effects of this compound may also be attributed to indirect mechanisms, such as the inhibition of enzymes that produce free radicals[3][4][5][6].
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may be subject to minor variations between different research laboratories.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet) (Yellow)
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound or other coumarins). A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-Green) (Colorless)
Procedure:
-
Generation of ABTS radical cation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ + Oxidized Antioxidant (Colorless) (Blue)
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction mixture: A small volume of the test compound is added to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant, typically FeSO₄ or Trolox. The results are often expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for DPPH, ABTS, and FRAP antioxidant assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial, Antioxidant and Melanogenesis Inhibitory Activity of this compound, a Coumarin from Ferula szowitsiana Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of this compound against Free Radical-Induced Erythrocytes Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Citrus Coumarin, Inhibits 12‐0‐Tetradecanoylphorbol‐13‐acetate‐induced Tumor Promotion in ICR Mouse Skin, Possibly through Suppression of Superoxide Generation in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. This compound, a citrus coumarin, inhibits 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion in ICR mouse skin, possibly through suppression of superoxide generation in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Auraptene Quantification: Cross-validation of HPLC and LC-MS/MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Auraptene, a coumarin found in citrus fruits with potential therapeutic properties, is no exception. This guide provides a detailed comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the experimental protocols and performance data to assist you in selecting the most suitable method for your research needs.
Introduction to this compound and its Quantification
This compound (7-geranyloxycoumarin) is a natural compound that has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumoral properties.[1] As research into its therapeutic potential progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant materials and biological fluids, becomes increasingly critical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques employed for this purpose. While HPLC is a well-established and cost-effective method, LC-MS/MS is renowned for its high sensitivity and selectivity.[1][2] This guide will provide a cross-validation of these two methods, presenting their experimental protocols and performance data to facilitate an informed decision for your analytical workflow.
Experimental Protocols
A clear understanding of the methodologies is essential for replicating and validating analytical results. Below are detailed protocols for both HPLC and LC-MS/MS methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for the determination of this compound in dog plasma.[3]
Sample Preparation:
-
To 100 µL of plasma, add 50 µL of the internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (84.5:15.5, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at 322 nm[3]
-
Temperature: Ambient
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is based on a validated method for the determination of this compound in rat plasma.[2]
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of methanol (containing the internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12000 rpm for 10 minutes.
-
Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Waters Sun Fire C18 column (50 mm x 2.1 mm, 5 µm)[2]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.5 mL/min[2]
-
Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation: Performance Comparison
The performance of an analytical method is evaluated based on several key parameters. The following table summarizes the quantitative data for the HPLC-UV and LC-MS/MS methods for this compound quantification.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 10.2 - 408.8 ng/mL | 20 - 2000 ng/mL[2] |
| Correlation Coefficient (r²) | 0.9995[3] | 0.9956[2] |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 10.2 ng/mL | 1 ng/mL[2] |
| Limit of Quantification (LOQ) | 10.2 ng/mL | 5 ng/mL[2] |
| Precision (RSD%) | < 9.5% (Intra-day and Inter-day)[3] | Not explicitly stated in the provided abstract |
| Accuracy (Recovery %) | 99.1 - 106.2%[3] | Not explicitly stated in the provided abstract |
Method Comparison: HPLC vs. LC-MS/MS for this compound Quantification
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.
HPLC-UV is a robust and widely accessible technique.[1] The method demonstrates good linearity and precision for this compound quantification.[3] Its primary advantages are its lower cost of instrumentation and simpler operation, making it a suitable choice for routine quality control and analysis of samples with relatively high concentrations of the analyte. However, its sensitivity is lower compared to LC-MS/MS, and it may be more susceptible to interference from co-eluting compounds in complex matrices, which can affect accuracy.
LC-MS/MS offers significantly higher sensitivity and selectivity.[2] The ability to monitor specific precursor-to-product ion transitions (MRM) allows for the accurate quantification of this compound even at very low concentrations and in complex biological matrices, minimizing the impact of interfering substances.[2] The lower limit of detection (LOD) and limit of quantification (LOQ) of the LC-MS/MS method are substantially better than those of the HPLC-UV method.[2] This makes LC-MS/MS the preferred method for pharmacokinetic studies, trace analysis, and applications where sample volume is limited. The main drawbacks of LC-MS/MS are the higher initial investment and operational costs, as well as the need for more specialized expertise for method development and maintenance.
Conclusion
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the study.
-
For routine analysis, quality control of raw materials, or studies where the expected concentration of this compound is relatively high, HPLC-UV provides a reliable and cost-effective solution.
-
For applications demanding high sensitivity, such as pharmacokinetic studies in biological fluids, analysis of trace levels in complex matrices, or when sample volume is a limiting factor, LC-MS/MS is the superior and often necessary choice.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, the nature of the samples, the required sensitivity, and the available resources.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and LC-MS/MS methods.
Caption: Experimental workflow for this compound quantification using HPLC-UV.
Caption: Experimental workflow for this compound quantification using LC-MS/MS.
References
Validating the Inhibitory Effect of Auraptene on Key Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Auraptene, a natural coumarin found in citrus fruits, on the MAPK/ERK, NF-κB, and PI3K/Akt signaling pathways. Its performance is compared with established inhibitors, supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Overview of this compound and Targeted Signaling Pathways
This compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These effects are largely attributed to its ability to modulate key intracellular signaling cascades that are often dysregulated in various diseases. This guide focuses on three central pathways:
-
MAPK/ERK Pathway: A critical pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
-
NF-κB Pathway: A pivotal regulator of inflammation, immune responses, and cell survival. Chronic activation of this pathway is linked to inflammatory diseases and cancer.
-
PI3K/Akt Pathway: A central signaling node that governs cell growth, metabolism, and survival. Its dysregulation is frequently implicated in cancer and metabolic disorders.
Comparative Analysis of Inhibitory Effects
This section presents a comparative summary of the inhibitory activity of this compound against well-established inhibitors of the MAPK/ERK, NF-κB, and PI3K/Akt pathways.
MAPK/ERK Pathway Inhibition
This compound has been shown to inhibit the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway.[1][4] Its inhibitory profile is compared with PD98059, a well-characterized MEK inhibitor that acts upstream of ERK.
| Compound | Target | Cell Line | Concentration/IC50 | Effect | Reference |
| This compound | ERK1/2 | RAW 264.7 Macrophages | 10 µM | Inhibition of LTA-induced ERK1/2 phosphorylation. | [4] |
| ERK1/2 | H9C2 Cardiomyocytes | 50 mg/kg (in vivo) | Inhibition of EGFR/ERK signaling pathway activity. | [5] | |
| PD98059 | MEK1 | Cell-free assay | IC50: 2-7 µM | Prevents activation of MEK1 by upstream kinases. | [6][7][8] |
| MEK2 | Cell-free assay | IC50: 50 µM | Weaker inhibition of MEK2 activation. | [6][7][8] |
NF-κB Pathway Inhibition
This compound demonstrates potent inhibitory effects on the NF-κB pathway by preventing the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of p65.[1][9] A direct comparison with the established IKK inhibitor BAY 11-7082 is available.
| Compound | Target | Cell Line/System | Concentration/IC50 | Effect | Reference |
| This compound | IκBα, p65 | RAW 264.7 Macrophages | 5-10 µM | Reduced LTA-induced IκBα and p65 phosphorylation. | [1] |
| NF-κB Activation | Human Platelets | 30-60 µM | Attenuated collagen-induced NF-κB activation. | [9] | |
| BAY 11-7082 | IKK | Tumor cells | IC50: 10 µM | Inhibits TNFα-induced IκBα phosphorylation. | [10][11][12][13] |
| NF-κB Activation | Human Platelets | 5-10 µM | Inhibited collagen-induced platelet aggregation and NF-κB activation. | [9] |
A study on human platelets directly compared the effects of this compound and BAY 11-7082, suggesting that both compounds significantly diminish NF-κB activation.[14]
PI3K/Akt Pathway Modulation
The effect of this compound on the PI3K/Akt pathway is more complex and appears to be context-dependent. While some evidence suggests an inhibitory role on downstream effectors, other studies indicate a potential for feedback activation of Akt. This is compared with LY294002, a broad-spectrum PI3K inhibitor.
| Compound | Target | Cell Line | Concentration/IC50 | Effect | Reference |
| This compound | mTOR pathway | SNU-1 Gastric Cancer | ≤ 25 µM (IC50) | Downregulates the mTOR pathway, but increases Akt phosphorylation (feedback loop). | [15] |
| Akt Phosphorylation | Collagen-activated Platelets | 35-50 µM | Decreased Akt phosphorylation. | [16] | |
| LY294002 | PI3Kα | Cell-free assay | IC50: 0.5 µM | Broad-spectrum inhibitor of PI3K isoforms. | [17][18] |
| PI3Kβ | Cell-free assay | IC50: 0.97 µM | [17][18] | ||
| PI3Kδ | Cell-free assay | IC50: 0.57 µM | [17][18] | ||
| PI3 Kinase | In vivo/in vitro | IC50: 1.4 µM | Highly selective inhibitor of PI3 kinase activity. | [19][20][21] |
The conflicting observations on Akt phosphorylation suggest that this compound's effect on this pathway may be indirect or cell-type specific and warrants further investigation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the targeted pathways and the general experimental approach for validation, the following diagrams are provided.
References
- 1. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]
- 4. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF- κ B/MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Regulates Endoplasmic Reticulum Stress through the EGFR/ERK Signaling Pathway to Improve Acute Myocardial Infarction Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PD98059 | MEK inhibitor | TargetMol [targetmol.com]
- 8. stemcell.com [stemcell.com]
- 9. Regulation of Human Platelet Activation and Prevention of Arterial Thrombosis in Mice by this compound through Inhibition of NF-κB Pathway [mdpi.com]
- 10. Bay 11-7821 (BAY 11-7082) - Amerigo Scientific [amerigoscientific.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Regulation of Human Platelet Activation and Prevention of Arterial Thrombosis in Mice by this compound through Inhibition o… [ouci.dntb.gov.ua]
- 15. This compound, a Major Compound of Supercritical Fluid Extract of Phalsak (Citrus Hassaku Hort ex Tanaka), Induces Apoptosis through the Suppression of mTOR Pathways in Human Gastric Cancer SNU-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 19. LY294002 | Cell Signaling Technology [cellsignal.com]
- 20. LY294002 (PI3-K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 21. LY294002 - Wikipedia [en.wikipedia.org]
Comparative Analysis of Auraptene Extraction: Supercritical Fluid vs. Conventional Solvent Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between supercritical fluid extraction (SFE) and traditional solvent extraction methods for isolating Auraptene, a bioactive coumarin found predominantly in citrus peels. This compound has garnered significant scientific interest for its therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The efficiency and purity of the extracted this compound are critically dependent on the chosen methodology. This document outlines the experimental protocols, presents comparative data, and discusses the advantages and disadvantages of each technique to aid researchers in selecting the optimal method for their specific applications.
Quantitative Performance Comparison
The following table summarizes key performance indicators for Supercritical Fluid Extraction (SFE) and conventional solvent extraction based on available experimental data. SFE is noted for its high selectivity and purity, while solvent extraction may yield a greater total extract mass, albeit with lower this compound concentration.
| Parameter | Supercritical Fluid Extraction (SFE) | Conventional Solvent Extraction | Key Observations |
| Total Extract Yield | Lower (e.g., 4.50%)[3] | Higher (e.g., up to 15.44% with 30% ethanol)[3] | Solvent extraction pulls a broader range of compounds, increasing total yield but reducing selectivity. |
| This compound Purity (% in Extract) | Significantly Higher (e.g., 30.1% of extract)[3] | Lower (e.g., 5.95% in boiling water extract)[3] | SFE's tunable parameters allow for highly selective extraction of the target compound.[4] |
| Extraction Time | Rapid (typically 10-120 minutes)[5][6] | Longer and more variable (can take several hours)[5] | SFE offers a more efficient and time-saving process.[7] |
| Solvent Consumption | Minimal to none (uses recyclable CO₂)[7] | High (requires large volumes of organic solvents)[8] | SFE is an environmentally friendly "green" technique, whereas solvent extraction generates hazardous waste.[9] |
| Operating Temperature | Mild (e.g., 50-80°C)[5] | Variable (can be high, risking thermal degradation)[10] | SFE's low temperatures protect thermolabile compounds like this compound from damage.[11][12] |
| Selectivity | High and tunable[4] | Low[3] | Conventional solvents often co-extract undesirable compounds (e.g., other coumarins, pigments).[3] |
| Solvent Residue | None (CO₂ evaporates upon depressurization)[6][11] | Potential for toxic solvent residue[5] | The absence of solvent residue makes SFE extracts ideal for pharmaceutical and food applications.[8] |
| Environmental Impact | Low (uses non-toxic, recyclable CO₂)[4] | High (use of toxic, flammable, and polluting solvents)[9] | SFE aligns with green chemistry principles.[8] |
Experimental Protocols
Supercritical Fluid Extraction (SFE) of this compound
This protocol is a generalized procedure based on established methods for extracting this compound from citrus peels using supercritical CO₂, often with a co-solvent to enhance efficiency.
Methodology:
-
Sample Preparation: Dried citrus peels (e.g., Citrus hassaku or Citrus aurantium) are finely pulverized and passed through a standard mesh sieve (e.g., 500 mesh).[5] The powdered sample is then loaded into a stainless steel extraction vessel.
-
System Setup: The extraction vessel is placed within a temperature-controlled chamber of the SFE system. A high-pressure pump is used to deliver liquid CO₂ to the system, where it is heated and pressurized to a supercritical state.
-
Extraction Conditions:
-
Pressure: Set between 200 and 400 bar.[5] Higher pressure increases the density and solvating power of the supercritical fluid.
-
Temperature: Maintained between 50°C and 80°C. This range is optimal for this compound extraction without causing thermal degradation.[5]
-
CO₂ Flow Rate: A continuous flow of supercritical CO₂ (e.g., 2-3 L/hour) is passed through the sample.[5]
-
Co-solvent: A modifier like methanol or ethanol (e.g., 5% of CO₂ flow) is often added to the supercritical CO₂ to increase its polarity, thereby enhancing the extraction of moderately polar compounds like this compound.[3][5]
-
-
Extraction Duration: The extraction is typically run for a period of 2 hours.[12]
-
Extract Collection: The mixture of supercritical fluid and dissolved this compound exits the extraction vessel and enters a separator. By reducing the pressure, the CO₂ returns to a gaseous state and is recycled, while the pure, solvent-free this compound extract is collected in a vial.[12]
Conventional Solvent Extraction of this compound
This protocol describes a typical solvent-based extraction method, which, while simpler in terms of equipment, is often less efficient and specific.
Methodology:
-
Sample Preparation: As with SFE, the citrus peels are dried and ground into a fine powder.
-
Solvent Addition: The powdered sample is mixed with an organic solvent. Common solvents include methanol, ethanol, hexane, or a mixture such as 70% methanol in water.[5][13] The ratio of sample to solvent is typically around 1g to 10ml.
-
Extraction Process: The mixture is subjected to an extraction technique:
-
Maceration: The sample is soaked in the solvent at room temperature for an extended period (hours to days) with occasional agitation.
-
Soxhlet Extraction: The sample is placed in a thimble and continuously washed with a refluxing solvent for several hours. This method is more efficient than maceration but uses heat, which can degrade sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): The mixture is sonicated for a shorter period (e.g., 1 hour). The ultrasonic waves create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[5][14]
-
-
Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract containing the dissolved this compound.
-
Solvent Removal: The solvent is evaporated from the filtrate, typically using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude extract is often impure and requires further purification steps, such as column chromatography, to isolate this compound.[5]
Visualizing the Processes and Pathways
Experimental Workflows
The diagram below illustrates the procedural differences between Supercritical Fluid Extraction and Conventional Solvent Extraction, highlighting the streamlined nature of SFE.
Caption: Comparative workflow of SFE and Solvent Extraction.
This compound's Mechanism of Action: NF-κB/MAPKs Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB and MAPK cascade, which is crucial in the inflammatory response.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Discussion and Conclusion
Supercritical Fluid Extraction (SFE) stands out as a superior method for obtaining high-purity this compound.[3] Its primary advantages lie in its selectivity, the absence of toxic solvent residues, and its environmentally friendly nature.[8][11] The ability to fine-tune extraction conditions by altering pressure and temperature allows for the precise targeting of this compound, leaving behind unwanted compounds.[4] This results in a cleaner extract that often requires no further purification, making it ideal for pharmaceutical and nutraceutical applications where purity and safety are paramount. The main drawback of SFE is the high initial investment in equipment, which can be a barrier for some laboratories.[7]
Conventional Solvent Extraction , while less expensive to set up, presents significant disadvantages. The process is less selective, leading to crude extracts contaminated with other compounds, which necessitates extensive downstream purification.[3] It is also time-consuming and relies on large volumes of potentially toxic and flammable organic solvents.[5] The risk of leaving solvent residues in the final product poses safety concerns for therapeutic applications. Furthermore, the generation of solvent waste makes it an environmentally less favorable option.[9]
References
- 1. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the pharmacological and therapeutic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Advantages of The Supercritical Fluid Extraction Process [buffaloextracts.com]
- 5. KR101651952B1 - Extraction method of this compound from Citrus rind - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. co2extractionmachine.com [co2extractionmachine.com]
- 12. This compound, a Major Compound of Supercritical Fluid Extract of Phalsak (Citrus Hassaku Hort ex Tanaka), Induces Apoptosis through the Suppression of mTOR Pathways in Human Gastric Cancer SNU-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
Auraptene's In Vivo Efficacy in Animal Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auraptene, a natural monoterpene coumarin found in citrus fruits, has garnered significant attention for its potential anti-cancer properties. Preclinical studies in various animal models of cancer have demonstrated its ability to inhibit tumor growth and progression. This guide provides a comparative overview of the in vivo efficacy of this compound, presenting available quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of action.
Quantitative Efficacy of this compound in Animal Models
The following tables summarize the key quantitative findings from in vivo studies investigating the anti-tumor effects of this compound in different cancer models.
| Cancer Type | Animal Model | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Breast Cancer | 4T1 tumor-bearing Balb/c mice | Intraperitoneal injection of this compound | Showed a smaller tumor volume compared to control groups.[1] | [1] |
| Breast Cancer | N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis in female Sprague-Dawley rats | Dietary this compound (500 ppm) | Significantly delayed median time to tumor by 39 days compared to the MNU only group.[2] Reduced cyclin D1 expression in tumors by 49%.[2] | [2] |
| Colon Cancer | Azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) in male F344 rats | Dietary administration of this compound | Dose-dependent inhibition of AOM-induced large bowel carcinogenesis.[3] At 500 ppm, reduced the incidence of colon adenocarcinoma by 65%.[3] | [3] |
| Colon Cancer | Murine colon carcinoma model (CT26 cells) | Intraperitoneal injection of this compound in combination with ionizing radiation (IR) | Significant regression in tumor size was observed after administration of this compound + IR.[4] | [4] |
Comparative Efficacy
Direct comparative studies with quantitative data on the efficacy of this compound versus standard chemotherapeutic agents in the same animal model are limited in the currently available literature. However, some studies have explored its synergistic effects with conventional cancer therapies.
| Cancer Type | Combination Therapy | Animal Model | Key Findings | Reference |
| Colon Cancer | This compound + Ionizing Radiation (IR) | Murine colon carcinoma model | Co-administration resulted in a significant regression in tumor size compared to IR alone.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of experimental protocols used in key in vivo studies of this compound.
Breast Cancer: 4T1 Syngeneic Mouse Model
-
Animal Model: Female Balb/c mice.
-
Tumor Induction: Subcutaneous injection of 4T1 murine breast cancer cells into the mammary fat pad.
-
Treatment: Intraperitoneal injection of this compound. Control groups receive vehicle (e.g., paraffin oil) and saline.
-
Monitoring:
-
Tumor volume is measured regularly using calipers.
-
Body weight is monitored to assess toxicity.
-
At the end of the study, tumors are excised for histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki-67 proliferation marker).
-
Blood samples may be collected to measure serum levels of cytokines like IFN-γ and IL-4 via ELISA.[1]
-
Colon Cancer: Azoxymethane (AOM)-Induced Rat Model
-
Animal Model: Male F344 rats.
-
Carcinogen Induction: Subcutaneous injections of azoxymethane to induce colonic aberrant crypt foci (ACF) and tumors.
-
Treatment: Dietary administration of this compound mixed in the feed at specified concentrations (e.g., 100 ppm, 500 ppm).
-
Monitoring:
-
After a set period (e.g., 38 weeks), animals are euthanized.
-
Colons are excised, and the number and size of tumors and ACF are quantified.
-
Histopathological analysis is performed to confirm adenocarcinoma.[3]
-
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Key Signaling Pathways Modulated by this compound
Caption: this compound's multifaceted anti-cancer mechanism.
This compound has been shown to downregulate key survival pathways like PI3K/Akt/mTOR and NF-κB.[5][6] It also suppresses the expression of cell cycle regulators such as Cyclin D1, leading to cell cycle arrest.[5] Furthermore, this compound can induce apoptosis through the activation of caspases and inhibit metastasis and angiogenesis by downregulating matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF), respectively.[3][5]
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. Antitumor effects of this compound in 4T1 tumor-bearing Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coadministration of this compound and radiotherapy; a novel modality against colon carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enhancing Auraptene Bioavailability: A Comparative Guide to Formulation Strategies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different Auraptene formulations, focusing on their impact on bioavailability. Experimental data from preclinical studies are presented to support the comparison, alongside detailed methodologies to aid in the replication and advancement of research in this area.
This compound, a naturally occurring coumarin derivative found in citrus fruits, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, its therapeutic potential is often hindered by poor oral bioavailability, primarily due to its low aqueous solubility. To overcome this limitation, various formulation strategies have been explored, ranging from standard oral administration to advanced nanoformulations. This guide compares the pharmacokinetic profiles and efficacy of these different approaches.
Pharmacokinetic Profile of this compound Formulations
The oral bioavailability of this compound in its standard formulation is notably low. Studies in rat models have demonstrated that after oral administration, the bioavailability is approximately 8.5%.[1] To enhance this, researchers have turned to nanoformulations such as nanostructured lipid carriers (NLCs) and nanoliposomes, which aim to improve the solubility, dissolution rate, and absorption of this compound.
While direct comparative in-vivo pharmacokinetic studies for all formulations are not extensively available in the current literature, the existing data provides valuable insights. The table below summarizes key pharmacokinetic parameters for a standard oral formulation of this compound, derived from a study in rats. This serves as a baseline for evaluating the potential improvements offered by advanced formulations.
| Formulation | Dose | Cmax (ng/mL) | Tmax (min) | Elimination Half-life (min) | Oral Bioavailability (%) |
| Standard Oral | 100 mg/kg (p.o.) | 1719.5 ± 384.3 | 108.0 ± 25.3 | 108.0 ± 25.3 | 8.5 |
| Intravenous | 2 mg/kg (i.v.) | - | - | 3.0 ± 0 | 100 |
Data from a pharmacokinetic study in rats (Ye et al., 2016).[1]
Nanoformulations, such as nanostructured lipid carriers (NLCs) and nanoliposomes, have been developed to address the poor bioavailability of this compound.[2] These formulations encapsulate this compound in lipid-based nanoparticles, enhancing its solubility and facilitating its transport across biological membranes. Although specific in-vivo pharmacokinetic data for this compound NLCs and nanoliposomes is still emerging, in-vitro studies and research on similar poorly soluble compounds suggest a significant potential for increased bioavailability. For instance, a study on nanoliposomal this compound demonstrated enhanced cytotoxicity against cancer cells compared to the non-liposomal form, indicating improved delivery to the target site.[3]
Experimental Protocols
Oral Administration of this compound in Rats
This protocol describes the oral administration of this compound to rats for pharmacokinetic studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Sprague-Dawley rats
Procedure:
-
Male Sprague-Dawley rats are fasted overnight before the experiment but have free access to water.
-
This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) to the desired concentration.
-
The this compound suspension is administered to the rats via oral gavage at a specific dose (e.g., 100 mg/kg).
-
Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound concentrations in rat plasma.[1][4]
Materials and Equipment:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer
-
C18 analytical column (e.g., Waters Sun Fire C18, 50 mm x 2 mm, 5 µm)[1]
-
Methanol (HPLC grade)
-
Formic acid
-
Internal standard (e.g., Progesterone)[1]
-
Rat plasma samples
Procedure:
-
Sample Preparation: Plasma samples are thawed, and a small volume (e.g., 50 µL) is mixed with a protein precipitation agent (e.g., methanol) containing the internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The transitions of the precursor ion to the product ion for this compound (e.g., m/z 299.3 → 162.9) and the internal standard are monitored.[1]
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards. The concentration of this compound in the plasma samples is then determined from this curve.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating various intracellular signaling pathways. In the context of cancer, this compound has been shown to induce apoptosis (programmed cell death) and inhibit inflammation. The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway for this compound-induced apoptosis and a typical experimental workflow for evaluating this compound formulations.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for comparing this compound formulations.
Conclusion
The development of novel formulations is a critical step in harnessing the full therapeutic potential of promising natural compounds like this compound. While standard oral formulations exhibit low bioavailability, advanced delivery systems such as nanostructured lipid carriers and nanoliposomes show significant promise in overcoming this limitation. Further in-vivo pharmacokinetic studies are warranted to quantitatively compare the bioavailability of these different formulations and to establish a clear correlation between formulation strategy and therapeutic efficacy. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the clinical translation of this compound.
References
- 1. Rapid and sensitive LC-MS/MS method for the determination of this compound in rat plasma and its application in a pharmacokinetic and bioavailability study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound nanoparticles ameliorate testosterone-induced benign prostatic hyperplasia in rats: Emphasis on antioxidant, anti-inflammatory, proapoptotic and PPARs activation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoliposomal this compound: A Comprehensive Study on Preparation, Characterization, Cytotoxicity, and Anti-Angiogenic Potential | Student Research in Translational Medicine [vclass.sbmu.ac.ir]
- 4. geneticsmr.org [geneticsmr.org]
Auraptene's Neuroprotective Potential in Parkinson's Disease Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Auraptene's neuroprotective effects in established Parkinson's disease (PD) models. We delve into the experimental data supporting its mechanisms of action, including antioxidant and anti-inflammatory pathways, and discuss its potential as a disease-modifying therapeutic agent.
This compound, a natural coumarin found in citrus fruits, has emerged as a promising neuroprotective compound in preclinical studies of Parkinson's disease. Current symptomatic treatments for PD, such as Levodopa (L-DOPA), primarily address motor deficits by replenishing dopamine levels but do not halt the progressive loss of dopaminergic neurons. This compound, in contrast, exhibits mechanisms that target the underlying pathology of neuronal death, suggesting a potential to slow disease progression. This guide synthesizes the available experimental data to evaluate its efficacy and mechanisms in various PD models.
Performance in Preclinical Parkinson's Disease Models: A Data-Driven Comparison
This compound has been evaluated in several key preclinical models of Parkinson's disease, each mimicking different aspects of the disease's pathology. The following tables summarize the quantitative outcomes of these studies, offering a clear comparison of its effects on neuronal survival, neuroinflammation, and oxidative stress.
In Vitro Models of Neurotoxicity
In cellular models, this compound has demonstrated a direct protective effect on dopaminergic neurons exposed to neurotoxins that induce Parkinson's-like pathology.
| Cell Line | Neurotoxin | This compound Concentration | Outcome Measure | Result | Reference |
| SN4741 (dopaminergic neuronal cells) | Rotenone (0.5, 1, 10 µM) | 1 µM | Cell Viability | Significantly increased | [1] |
| SN4741 | MPP+ (1, 4, 8 mM) | 1 µM | Cell Viability | Significantly increased | [1] |
| SN4741 | Rotenone | 1 µM | Mitochondrial ROS Production | Reduced by 21.6% | [1] |
In Vivo Rodent Models of Parkinson's Disease
In animal models, this compound has shown efficacy in mitigating the behavioral and neuropathological hallmarks of Parkinson's disease.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This model induces rapid and selective destruction of dopaminergic neurons in the substantia nigra.
| Animal Model | This compound Dosage | Key Findings | Quantitative Results | Reference |
| MPTP-induced Mice | 25 mg/kg | Protected against loss of TH-positive neurons | 32% increase in TH-positive neurons compared to MPTP-only group | [1] |
| MPTP-induced Mice | 25 mg/kg | Reduced astrocyte activation | Relative GFAP intensity decreased from 3.3-fold to 2.8-fold higher than control | [1] |
| MPTP-induced Mice | 25 mg/kg | Improved motor function | Showed improved movement in open-field test | [1] |
LPS (Lipopolysaccharide) Model: This model recapitulates the neuroinflammatory aspects of Parkinson's disease.
| Animal Model | This compound Dosage | Key Findings | Quantitative Results | Reference |
| LPS-injected Mice | 25 mg/kg/day | Suppressed microglial hyperactivation | Area of IBA1-positive cells was approximately 39.7% of the LPS-only group | [2] |
| LPS-injected Mice | 25 mg/kg/day | Protected against neuronal cell loss | Increased number of GAD67-positive neurons | [3] |
Mechanisms of Neuroprotection: Signaling Pathways and Experimental Workflows
This compound's neuroprotective effects are attributed to its dual action as an antioxidant and an anti-inflammatory agent. Below, we detail the experimental protocols used to elucidate these mechanisms and provide diagrams of the key signaling pathways involved.
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease [1]
-
Animals: C57BL/6 mice.
-
MPTP Administration: 20 mg/kg administered intraperitoneally (i.p.).
-
This compound Treatment: 25 mg/kg administered i.p. 24 hours before MPTP injection, and then again 24 and 48 hours after MPTP.
-
Behavioral Analysis: Open-field and vertical-grid tests performed 7 days after MPTP injection to assess motor function.
-
Immunohistochemistry: Brains were sectioned and stained for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum. Glial Fibrillary Acidic Protein (GFAP) staining was used to assess astrocyte activation.
LPS-Induced Mouse Model of Neuroinflammation [2][3]
-
Animals: Male ddY mice.
-
LPS Administration: Single intranigral injection of LPS.
-
This compound Treatment: Subcutaneous administration of this compound (25 mg/kg/day) for 21 days, starting on the day of LPS injection.
-
Immunohistochemistry: Brain sections were stained for Ionized calcium-binding adapter molecule 1 (Iba1) to quantify microglial activation and for GAD67 to assess neuronal cell loss in the substantia nigra.
In Vitro Neurotoxicity Model [1]
-
Cell Line: SN4741 embryonic dopaminergic neuronal cells.
-
Neurotoxin Treatment: Cells were incubated with varying concentrations of rotenone or MPP+ for 6 to 24 hours.
-
This compound Treatment: Cells were pre-treated with 1 µM this compound for 1 hour before neurotoxin exposure.
-
Cell Viability Assay: Sulforhodamine B (SRB) assay was used to measure cell viability.
-
ROS Measurement: DCFDA and MitoSOX™ staining followed by flow cytometry were used to quantify total and mitochondrial reactive oxygen species (ROS), respectively.
Signaling Pathways and Visualizations
This compound's protective effects are mediated through the activation of the NRF2 antioxidant response pathway and the inhibition of the NF-κB inflammatory pathway.
Antioxidant Pathway Activation
This compound upregulates the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response.[1] Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. In the presence of oxidative stress or compounds like this compound, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their transcription.
Caption: this compound activates the NRF2 antioxidant pathway.
Anti-inflammatory Pathway Modulation
In the context of neuroinflammation, microglia, the resident immune cells of the brain, become activated. This activation is often mediated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound has been shown to suppress the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.[4][5]
Caption: this compound inhibits the NF-κB inflammatory pathway in microglia.
Concluding Remarks: this compound as a Disease-Modifying Candidate
The compiled data strongly suggests that this compound holds significant promise as a neuroprotective agent for Parkinson's disease. Its ability to combat both oxidative stress and neuroinflammation—two key drivers of dopaminergic neurodegeneration—positions it as a potential disease-modifying therapy.
While current gold-standard treatments like L-DOPA offer crucial symptomatic relief, they do not prevent the ongoing loss of neurons. The neuroprotective mechanisms of this compound, as demonstrated in the MPTP and LPS models, could, therefore, be complementary to existing therapies. By preserving dopaminergic neurons, this compound may help to slow the progression of the disease, potentially delaying the onset of severe motor symptoms and reducing the required dosage of symptomatic treatments over time.
Further research, including direct comparative studies with L-DOPA and other neuroprotective agents in chronic Parkinson's disease models, is warranted to fully elucidate this compound's therapeutic potential. The development of novel compounds that can both alleviate symptoms and protect neurons remains a critical goal in Parkinson's disease research, and this compound represents a valuable lead in this endeavor.
References
- 1. This compound Mitigates Parkinson’s Disease-Like Behavior by Protecting Inhibition of Mitochondrial Respiration and Scavenging Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Other Prenyloxyphenylpropanoids Suppress Microglial Activation and Dopaminergic Neuronal Cell Death in a Lipopolysaccharide-Induced Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of the gene expression profiles in cells treated with Auraptene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Auraptene on gene expression in various cell lines, primarily focusing on cancer models. The objective is to offer a clear comparison of this compound's performance against other coumarins and related compounds, supported by experimental data. This document summarizes key quantitative findings in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and drug development.
Introduction to this compound
This compound, a naturally occurring monoterpene coumarin found in citrus fruits, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and notably, anticancer properties.[1][2] Its mechanism of action often involves the modulation of intracellular signaling pathways that regulate cell growth, apoptosis, and metastasis.[1][2] Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its therapeutic potential and for the development of novel targeted therapies.
Comparative Gene Expression Analysis
This compound has been shown to modulate the expression of numerous genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and metastasis. This section compares the effects of this compound on key gene targets with those of another natural coumarin, Umbelliprenin, and provides a broader overview of the effects of other anticancer coumarins.
This compound vs. Umbelliprenin
A key study directly compared the cytotoxic effects and the impact on the anti-apoptotic gene, Myeloid Cell Leukemia 1 (Mcl-1), of this compound and Umbelliprenin in various cancer cell lines. The findings indicate that while both compounds exhibit anticancer properties, their mechanisms and potency can differ significantly.
Table 1: Comparative Effects of this compound and Umbelliprenin on Mcl-1 Gene Expression and Cytotoxicity
| Feature | This compound | Umbelliprenin | Cell Line(s) | Source(s) |
| Mcl-1 mRNA Expression | Down-regulated | Up-regulated (initially) | Jurkat (T-cell leukemia) | [1] |
| Cytotoxicity (IC50) | More cytotoxic | Less cytotoxic | HeLa, Jurkat, KYSE-30, MCF-7 | [3] |
Note: The study on Mcl-1 expression in Jurkat cells showed that this compound consistently down-regulated Mcl-1 mRNA, whereas Umbelliprenin initially caused an up-regulation.[1] This differential regulation of a key anti-apoptotic gene highlights a fundamental difference in their mechanisms of inducing cell death.
Broader Effects of this compound on Gene Expression
Beyond the direct comparison with Umbelliprenin, research has identified a range of genes whose expression is significantly altered by this compound treatment in various cancer cell models.
Table 2: Summary of Genes Modulated by this compound Treatment in Cancer Cells
| Gene(s) | Regulation | Cell Line(s) | Biological Process | Source(s) |
| p53, p21 | Up-regulated | KYSE30 (Esophageal) | Apoptosis, Cell Cycle Arrest | [4] |
| CD44, BMI-1 | Down-regulated | KYSE30 (Esophageal) | Cancer Stem Cell Markers | [4] |
| Cyclin D1 | Down-regulated | MCF-7 (Breast) | Cell Cycle Progression (G1/S) | [5] |
| MMP-2, MMP-9 | Down-regulated | HeLa, A2780 (Cervical, Ovarian) | Metastasis, Invasion | [5] |
| ACO, CPT1A, ACS | Up-regulated | HepG2 (Liver) | Fatty Acid Metabolism (PPARα agonism) | [6] |
| CD166, CD44 | Down-regulated | HT-29 (Colon, chemo-resistant) | Cancer Stem Cell Markers | [5][7] |
Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the experimental workflow for gene expression analysis and the primary signaling pathways affected by this compound.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to analyze gene expression changes. For precise, step-by-step instructions, consulting the full-text articles is recommended.
Cell Culture and Treatment
-
Cell Lines : A variety of human cancer cell lines were used, including Jurkat (T-cell leukemia), MCF-7 (breast adenocarcinoma), KYSE30 (esophageal squamous cell carcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma).[3][4][6]
-
Treatment : Cells were treated with varying concentrations of this compound (typically in the range of 10-40 µg/mL or 10-50 µM) or Umbelliprenin for durations ranging from 1 to 72 hours, depending on the specific experiment.[3][4][7] A vehicle control (e.g., DMSO) was used in parallel.[4]
RNA Extraction and cDNA Synthesis
-
RNA Isolation : Total RNA was extracted from treated and control cells using commercially available kits, such as the RNeasy Kit (Qiagen), following the manufacturer's instructions.[4] The quality and quantity of the extracted RNA were assessed using spectrophotometry.
-
Reverse Transcription : First-strand complementary DNA (cDNA) was synthesized from the total RNA using reverse transcriptase enzymes and a mix of random primers or oligo(dT) primers. This cDNA serves as the template for subsequent PCR-based analysis.
Quantitative Real-Time PCR (qRT-PCR)
-
Principle : qRT-PCR is used to quantify the expression levels of specific genes. It involves amplifying the cDNA with gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of amplified product.
-
Procedure : The reaction is performed in a real-time PCR thermal cycler. The expression levels of target genes are normalized to one or more housekeeping genes (e.g., GAPDH, β-actin) to correct for variations in RNA input and reverse transcription efficiency.
-
Data Analysis : The relative fold change in gene expression between treated and control samples is calculated using methods such as the 2-ΔΔCt method.[4]
Table 3: Example of Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source(s) |
| p53 | GTTCCGAGAGCTGAATGAGG | TCTGAGTCAGGCCCTTCTGT | |
| p21 | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC | |
| MMP-9 | TGTACCGCTATGGTTACACTCG | GGCAGGGACAGTTGCTTCT | [8][9] |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | [9] |
Note: Primer sequences can vary between studies and should be validated for specificity and efficiency.
RNA Sequencing (RNA-Seq)
-
Principle : RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome. It involves sequencing the entire population of RNA molecules in a sample.
-
Procedure : The process typically involves isolating RNA, depleting ribosomal RNA (rRNA), fragmenting the remaining RNA, converting it to a library of cDNA fragments, and then sequencing these fragments using a next-generation sequencing platform.
-
Data Analysis : The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. This information is then used to determine the relative abundance of each transcript and identify differentially expressed genes between treated and control groups.
Conclusion and Future Directions
The available data clearly indicate that this compound significantly modulates gene expression profiles in cancer cells, impacting key pathways involved in apoptosis, cell cycle control, and metastasis. Its effects are, in some cases, distinct from those of other coumarins like Umbelliprenin, suggesting a unique therapeutic potential.
For future research, comprehensive transcriptome-wide analyses, such as RNA-Seq, on a broader range of cell lines treated with this compound and other coumarins would be highly valuable. This would allow for a more global understanding of their mechanisms of action and facilitate the identification of novel biomarkers and therapeutic targets. Furthermore, detailed dose-response and time-course studies are needed to optimize treatment protocols and fully elucidate the dynamic nature of gene expression changes induced by these compounds.
References
- 1. Effects of this compound on IGF-1 Stimulated Cell Cycle Progression in the Human Breast Cancer Cell Line, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of TIMP1-MMP2/MMP9 Gene Expression Axis Changes with Treatment Efficacy and Survival of NSCLC Patients [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Malignant Properties of Esophageal Stem-Like Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review of this compound as an Anticancer Agent [frontiersin.org]
- 6. This compound, a citrus fruit compound, regulates gene expression as a PPARalpha agonist in HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its Effects on the Re-emergence of Colon Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. europeanreview.org [europeanreview.org]
Reproducibility of Auraptene's Effects on Inhibiting Tumor Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of auraptene's anti-tumor effects, presenting a comparative overview of its performance against other compounds. The information is curated from a range of preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.
Efficacy of this compound in Tumor Growth Inhibition: A Quantitative Overview
The anti-proliferative activity of this compound has been documented across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been reported in multiple studies. While there is variability, which can be attributed to different experimental conditions such as cell line origin and incubation times, a general trend of efficacy in the micromolar range is consistently observed.
Below is a summary of reported IC50 values for this compound in different human cancer cell lines, providing a snapshot of its cytotoxic potential.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Breast Cancer | MCF-7 | 21.66 | 72 | [1][2] |
| Breast Cancer | MCF-7 | 36 | 48 | [1][2] |
| Breast Cancer | MDA-MB-231 | ~10 | Not Specified | [3] |
| Esophageal Carcinoma | KYSE-30 | Not Specified | Not Specified | [3] |
| Prostate Cancer | DU145 | Not Specified | Not Specified | [3] |
| Prostate Cancer | PC3 | Not Specified | Not Specified | [3] |
| Cervical Cancer | HeLa | Not Specified | Not Specified | [3] |
| Ovarian Cancer | A2780 | Not Specified | Not Specified | [3] |
| Jurkat T-cell Leukemia | Jurkat | Not Specified | Not Specified | [3] |
| Gastric Cancer | SNU-1 | Not Specified | Not Specified | [3] |
Comparative Efficacy of this compound
To contextualize the anti-tumor activity of this compound, it is useful to compare its efficacy with other natural compounds and standard chemotherapeutic agents.
Against Other Natural Compounds
Studies have compared this compound to other coumarins, such as umbelliferone. In one study, this compound (IC50 = 18 µM) was found to be significantly more potent than umbelliferone (IC50 = 450 µM) in inhibiting Epstein-Barr virus activation, an assay for anti-tumor promotion activity[4]. This suggests that the geranyloxy group in this compound's structure is crucial for its enhanced activity[4]. In another direct comparison on Jurkat T cells, this compound was also found to be more cytotoxic than umbelliprenin[3].
In Combination with Chemotherapeutic Drugs
This compound has also been evaluated for its potential to enhance the efficacy of conventional chemotherapy drugs. In esophageal cancer cells, non-toxic concentrations of this compound significantly increased the toxicity of cisplatin, paclitaxel, and 5-fluorouracil[5]. This synergistic effect was also observed in colon adenocarcinoma cells with cisplatin, doxorubicin, and vincristine, as well as in combination with ionizing radiation[6][7]. These findings suggest a potential role for this compound in combination therapies to overcome drug resistance or reduce the required dosage of more toxic agents.
In Vivo Evidence of Tumor Growth Inhibition
The anti-tumor effects of this compound have been corroborated in animal models. In a mouse model of breast cancer, intraperitoneal injection of this compound led to a smaller tumor volume[8]. Another study using a xenograft model of breast cancer also demonstrated that this compound treatment resulted in reduced cell viability of MDA-MB-231 cells in a concentration-dependent manner[9]. In a chemically induced mammary carcinogenesis model in rats, dietary this compound (500 ppm) significantly delayed the median time to tumor by 39 days[10][11]. Furthermore, in a two-stage skin carcinogenesis model in ICR mice, topical application of this compound significantly reduced tumor incidence by 27% and the number of tumors per mouse by 23%[4].
Mechanistic Insights: Key Signaling Pathways
The reproducibility of this compound's effects is further supported by consistent findings regarding its molecular mechanisms of action. Multiple studies converge on its ability to induce apoptosis and regulate the cell cycle.
Induction of Apoptosis
This compound has been shown to induce apoptosis through the modulation of key regulatory proteins. It consistently activates pro-apoptotic proteins like Bax and caspases (caspase-3 and -9) while inhibiting the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1[3][12]. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Figure 1: this compound-induced apoptotic pathway.
Cell Cycle Regulation
A consistent finding across multiple studies is the ability of this compound to suppress the expression of Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle[10][11]. In MCF-7 breast cancer cells, this compound (10 µM) reduced IGF-1-induced Cyclin D1 expression by 40%[10][11]. This effect was also observed in vivo, where dietary this compound (500 ppm) significantly reduced Cyclin D1 expression in rat mammary tumors by 49%[10][11].
Figure 2: this compound's effect on cell cycle.
Experimental Protocols
To aid in the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 200 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Figure 3: MTT assay workflow.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips in a 24-well plate and treat with this compound at the desired concentration and time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence within the nucleus.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Western Blotting for Cyclin D1
Western blotting is used to detect the expression level of specific proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Conclusion
The available evidence from multiple independent studies demonstrates a reproducible inhibitory effect of this compound on tumor growth, both in vitro and in vivo. Its efficacy is consistently reported across a range of cancer types, and the underlying mechanisms, primarily the induction of apoptosis and cell cycle arrest via downregulation of Cyclin D1, are well-supported. Comparisons with other natural compounds suggest a favorable profile for this compound. Furthermore, its ability to synergize with conventional chemotherapeutics highlights its potential as an adjunct therapy. The detailed experimental protocols provided in this guide should facilitate further research to validate and expand upon these promising preclinical findings.
References
- 1. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. A Review of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a citrus coumarin, inhibits 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion in ICR mouse skin, possibly through suppression of superoxide generation in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Malignant Properties of Esophageal Stem-Like Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coadministration of this compound and radiotherapy; a novel modality against colon carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Effect of this compound on angiogenesis in Xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Citrus this compound suppresses cyclin D1 and significantly delays N-methyl nitrosourea induced mammary carcinogenesis in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citrus this compound suppresses cyclin D1 and significantly delays N-methyl nitrosourea induced mammary carcinogenesis in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induces Apoptosis via Myeloid Cell Leukemia 1-Mediated Activation of Caspases in PC3 and DU145 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Auraptene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of auraptene, a naturally occurring coumarin. While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to ensure a safe laboratory environment and to prevent environmental contamination.[1][2]
Core Principles of this compound Disposal
The disposal of this compound should be approached with the same diligence as any other laboratory chemical. The primary objectives are to minimize exposure to personnel, prevent accidental release into the environment, and comply with all applicable local, state, and federal regulations.
Step-by-Step Disposal Procedure
This section outlines the recommended procedure for the disposal of this compound waste, including unused product, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes:
-
Safety glasses or goggles: To protect the eyes from dust or splashes.
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Lab coat: To protect clothing and skin.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including unused or expired product and contaminated items such as weighing paper or absorbent pads, in a designated, clearly labeled, and sealable waste container.[1]
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution should be treated as chemical waste. Collect the solution in a compatible, sealed, and clearly labeled waste container. Do not empty into drains.[3][4] The choice of waste container should be appropriate for the solvent used.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container can typically be disposed of as non-hazardous waste, depending on institutional policies.
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution's policy), the full chemical name ("this compound"), and the primary hazard (e.g., "Chemical Waste").
-
Store the sealed waste container in a designated secondary containment area, away from incompatible materials, until it is collected for disposal.
4. Disposal Method:
-
The recommended method for the disposal of coumarin compounds, such as this compound, is incineration.[5] This can be achieved by either:
-
Disposal must be carried out by a licensed and approved hazardous waste disposal company in accordance with all local, state, and federal regulations.[4]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance and waste tracking.
Quantitative Data Summary
No quantitative data regarding specific disposal parameters (e.g., concentration limits for drain disposal, inactivation data) is available in the provided safety data sheets or literature for this compound. The compound is generally not classified as hazardous, and therefore, specific quantitative disposal guidelines are not established.[1][2]
| Parameter | Value |
| GHS Classification | Not a hazardous substance or mixture[1][2] |
| Recommended Disposal Method | Incineration[5] |
| Aquatic Hazard | Coumarins can be harmful to aquatic life with long-lasting effects[6][7] |
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste management policies and procedures, as they may have additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
